N-(2-Amino-4-ethoxyphenyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-amino-4-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-8-4-5-10(9(11)6-8)12-7(2)13/h4-6H,3,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNZBDTVFQBGST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30886819 | |
| Record name | Acetamide, N-(2-amino-4-ethoxyphenyl)- | |
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Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67169-91-9 | |
| Record name | N-(2-Amino-4-ethoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67169-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(2-amino-4-ethoxyphenyl)- | |
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| Record name | Acetamide, N-(2-amino-4-ethoxyphenyl)- | |
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| Record name | Acetamide, N-(2-amino-4-ethoxyphenyl)- | |
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| Record name | N-(2-amino-4-ethoxyphenyl)acetamide | |
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An In-depth Technical Guide to N-(2-Amino-4-ethoxyphenyl)acetamide: Physicochemical Properties, Synthesis, and Toxicological Significance
Introduction
N-(2-Amino-4-ethoxyphenyl)acetamide is an aromatic amine and acetamide derivative. Its core structure is closely related to the once-ubiquitous analgesic and antipyretic drug, Phenacetin (N-(4-ethoxyphenyl)acetamide). While not a commercial drug itself, N-(2-Amino-4-ethoxyphenyl)acetamide holds significant interest for researchers, toxicologists, and drug development professionals. This interest stems from its position as a potential metabolite, synthetic intermediate, or analogue of pharmacologically active compounds.
The historical context of Phenacetin is critical; its use was discontinued due to severe adverse effects, including nephrotoxicity and carcinogenicity, which were linked to its metabolic activation into reactive intermediates.[1] Understanding the properties of related compounds like N-(2-Amino-4-ethoxyphenyl)acetamide is therefore paramount for predicting metabolic fates, understanding structure-toxicity relationships, and designing safer next-generation therapeutics. This guide provides a comprehensive overview of the known physicochemical properties, a robust synthesis protocol, and the toxicological relevance of this compound.
Physicochemical and Spectral Properties
A thorough understanding of a compound's physical and spectral properties is the foundation of all further research, from synthesis to biological assays.
Identifiers and Chemical Properties
Key identifying and computed chemical properties for N-(2-Amino-4-ethoxyphenyl)acetamide are summarized below. These values are crucial for database searches, regulatory submissions, and computational modeling.
| Property | Value | Source |
| IUPAC Name | N-(2-amino-4-ethoxyphenyl)acetamide | [2] |
| CAS Number | 67169-91-9 | [2][3] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [2][3] |
| Molecular Weight | 194.23 g/mol | [2][3] |
| Canonical SMILES | CCOC1=CC(=C(C=C1)N)NC(=O)C | [2] |
| InChIKey | PTNZBDTVFQBGST-UHFFFAOYSA-N | [2] |
| XLogP3 | 0.4 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Physical Properties
Experimental data on the physical properties of N-(2-Amino-4-ethoxyphenyl)acetamide are not widely published. However, we can infer expected properties and provide data for the closely related precursor, N-(4-ethoxy-2-nitrophenyl)acetamide, for context.
| Property | Value (N-(2-Amino-4-ethoxyphenyl)acetamide) | Value (N-(4-ethoxy-2-nitrophenyl)acetamide) | Source |
| Appearance | Expected to be a crystalline solid, potentially colored due to the aromatic amine group. | Yellow Crystalline Solid | [4] |
| Melting Point | Not experimentally reported. | 96-98 °C | [4] |
| Boiling Point | Not experimentally reported. | 438.4 °C at 760 mmHg (Predicted) | [4] |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO. | Not specified. |
Predicted Spectral Characteristics
-
¹H NMR (Proton NMR):
-
Ethyl Group: A triplet around 1.4 ppm (-CH₃) and a quartet around 4.0 ppm (-OCH₂-).
-
Acetyl Group: A sharp singlet around 2.1 ppm (-COCH₃).
-
Aromatic Protons: Three protons on the benzene ring, likely appearing as complex multiplets or doublets between 6.5 and 7.5 ppm. The exact shifts will depend on the electronic effects of the three different substituents.
-
Amine Protons: A broad singlet for the primary amine (-NH₂) protons, which can vary in chemical shift and may exchange with D₂O.
-
Amide Proton: A singlet for the amide (-NH-) proton, likely appearing downfield (>8.0 ppm).
-
-
¹³C NMR (Carbon NMR):
-
Aliphatic Carbons: Peaks corresponding to the ethyl (-CH₂CH₃) and acetyl (-COCH₃) carbons would appear upfield (typically < 70 ppm).
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (110-160 ppm), with carbons attached to oxygen and nitrogen appearing more downfield.
-
Carbonyl Carbon: A signal for the amide carbonyl (C=O) would be observed significantly downfield (typically >165 ppm).
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: Two distinct bands for the primary amine (-NH₂) in the 3300-3500 cm⁻¹ region, and one band for the secondary amide N-H in the same region.
-
C=O Stretching: A strong, sharp absorption band for the amide carbonyl group around 1650-1680 cm⁻¹.
-
C-O Stretching: Bands corresponding to the aryl-alkyl ether linkage around 1200-1250 cm⁻¹.
-
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum would show a molecular ion peak at m/z = 194. Electrospray ionization (ESI) in positive mode would show the protonated molecule [M+H]⁺ at m/z = 195.
-
Synthesis and Reactivity
The most direct and logical synthesis of N-(2-Amino-4-ethoxyphenyl)acetamide involves the reduction of its corresponding nitro-precursor, N-(4-ethoxy-2-nitrophenyl)acetamide. This transformation is a cornerstone of aromatic chemistry.
Proposed Synthesis Workflow
The synthesis is a two-step process starting from the commercially available Phenacetin: nitration followed by reduction.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Reduction of N-(4-ethoxy-2-nitrophenyl)acetamide
This protocol describes a standard catalytic hydrogenation method. The choice of palladium on carbon (Pd/C) as a catalyst is based on its high efficacy and selectivity for reducing aromatic nitro groups without affecting other functional groups like the amide or ether.
Materials:
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ethanol (or Methanol/Ethyl Acetate) as solvent
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite or diatomaceous earth
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
Vessel Preparation: To a round-bottom flask, add N-(4-ethoxy-2-nitrophenyl)acetamide (1.0 eq) and the solvent (e.g., ethanol, ~20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: This prevents potential pre-reaction with atmospheric oxygen and ensures the catalyst's activity.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure the atmosphere is saturated with H₂.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material. Rationale: Vigorous stirring is crucial to ensure efficient contact between the solid catalyst, the dissolved substrate, and the hydrogen gas.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rationale: Celite provides a fine filtration medium that prevents the pyrophoric palladium catalyst from being exposed to air while dry.
-
Isolation: Wash the Celite pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: The resulting solid, N-(2-Amino-4-ethoxyphenyl)acetamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) if necessary.
Relevance in Drug Development & Toxicology
The scientific importance of N-(2-Amino-4-ethoxyphenyl)acetamide is intrinsically linked to the metabolic pathways of its parent analogue, Phenacetin.
The Metabolic Fate of Phenacetin
Phenacetin undergoes extensive metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver. Two major pathways are responsible for its bioactivation and detoxification:
-
O-deethylation: This is the primary metabolic route, catalyzed mainly by CYP1A2, which converts Phenacetin to Acetaminophen (Paracetamol), its active analgesic metabolite.[7][8]
-
N-hydroxylation: This pathway, though minor, leads to the formation of N-hydroxyphenacetin. This intermediate can be further conjugated (e.g., with sulfate or glucuronic acid) and rearrange to form highly reactive electrophilic species, such as N-acetyl-p-benzoquinone imine (NAPQI).[1][9][10] These reactive metabolites are responsible for covalently binding to cellular macromolecules (proteins, DNA), leading to cellular damage, nephrotoxicity, and carcinogenicity.[1]
Caption: Simplified metabolic pathways of Phenacetin leading to toxicity.
N-(2-Amino-4-ethoxyphenyl)acetamide represents an analogue where a primary amino group is introduced ortho to the acetamide group. Studying its metabolism and toxicity in comparison to Phenacetin allows researchers to probe the influence of this substitution on CYP450 interactions, the formation of reactive intermediates, and overall toxic potential.
Analytical Methodologies
For drug development professionals, a robust analytical method is essential for quantification in biological matrices and for quality control. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard.
Protocol: Quantification by LC-MS/MS
This protocol provides a framework for the quantitative analysis of N-(2-Amino-4-ethoxyphenyl)acetamide.
Instrumentation:
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Rationale: The C18 stationary phase provides excellent retention and separation for moderately polar compounds like the target analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting condition would be 95% A, ramping to 95% B over several minutes to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM). Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
-
Precursor Ion (Q1): m/z 195.1 [M+H]⁺.
-
Product Ions (Q3): A characteristic fragment ion would be determined by infusion and fragmentation of a pure standard. A likely fragment would result from the loss of the acetyl group or cleavage of the ether linkage.
-
Collision Energy: Optimized to maximize the signal of the chosen product ion.
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
Safety and Handling
Given its structure as a primary aromatic amine, N-(2-Amino-4-ethoxyphenyl)acetamide must be handled with appropriate caution, as this class of compounds can be toxic and readily absorbed through the skin.[13][14][15][16]
-
Engineering Controls: Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood, especially when dealing with the powdered solid to avoid inhalation.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use nitrile or other chemically resistant gloves.
-
Skin Protection: Wear a lab coat to prevent skin contact.
-
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Seek immediate medical attention.
-
-
Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
N-(2-Amino-4-ethoxyphenyl)acetamide is a compound of significant scientific interest due to its structural relationship with Phenacetin. While its own physical and toxicological properties are not extensively documented, its synthesis is straightforward, and its characteristics can be reliably predicted. For researchers in drug metabolism and toxicology, this compound serves as a valuable tool for investigating structure-activity relationships, probing enzyme-substrate interactions, and contributing to the broader understanding of the mechanisms behind drug-induced toxicity. The protocols and data presented in this guide offer a solid foundation for initiating such research.
References
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Hinson, J. A., Nelson, S. D., & Gillette, J. R. (1981). Reactive metabolites of phenacetin and acetaminophen: a review. Environmental Health Perspectives, 49, 71–79. Link
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Veronese, M. E., McLean, S., D'Souza, C. A., & Davies, N. W. (1985). Formation of reactive metabolites of phenacetin in humans and rats. Xenobiotica, 15(10), 929-940. Link
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BenchChem. (n.d.). Analysis of Phenacetin and its Metabolites by High-Performance Liquid Chromatography (HPLC). BenchChem Application Note. Link
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PharmaXChange.info. (2012). Metabolism of Paracetamol (Acetaminophen), Acetanilide and Phenacetin. Link
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Li, X., et al. (2016). A UHPLC-MS/MS method coupled with liquid-liquid extraction for the quantitation of phenacetin, omeprazole, metoprolol, midazolam and their metabolites in rat plasma and its application to the study of four CYP450 activities. Journal of Chromatography B, 1028, 219-227. Link
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Grootveld, M., et al. (2007). Identification of phenacetin metabolites in human urine after administration of phenacetin-C2H3: Measurement of futile metabolic deacetylation via HPLC/MS-SPE-NMR and HPLC-ToF MS. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 523-532. Link
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ResearchGate. (n.d.). Metabolism of phenacetin to paracetamol and further metabolites. Link
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Nelson, S. D., et al. (1981). Reactive metabolites of phenacetin and acetaminophen: a review. Semantic Scholar. Link
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Scribd. (n.d.). Acetamide Notes. Link
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DSI. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Link
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ResearchGate. (2018). Novel and high sensitive quantitative analysis of Phenacetin using Liquid Chromatography Triple Quadrupole Mass Spectrometry. Link
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ResearchGate. (2015). Determination of the concentrations of phenacetin and its metabolites in human serum and urine by LC-MS/MS method. Link
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ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Link
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ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Link
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ACS Figshare. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Link
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ChemicalBook. (n.d.). N-(2-amino-4-ethoxyphenyl)acetamide synthesis. Link
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 105400, Acetamide, N-(2-amino-4-ethoxyphenyl)-. Link
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National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. In NIST Chemistry WebBook. Link
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Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E, 78(Pt 8), 756-759. Link
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Cheméo. (n.d.). Chemical Properties of Octane, 3,5-dimethyl- (CAS 15869-93-9). Link
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70170, Acetamide, N-(4-ethoxy-2-nitrophenyl)-. Link
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Cheméo. (n.d.). Chemical Properties of Isobutylamine (CAS 78-81-9). Link
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ChemicalBook. (n.d.). Quinoxaline(91-19-0)MSDS Melting Point Boiling Density Storage Transport. Link
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Guidechem. (n.d.). N-(4-ethoxy-2-nitrophenyl)acetamide 885-81-4. Link
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"N-(2-Amino-4-ethoxyphenyl)acetamide" synthesis from N-(4-ethoxy-2-nitrophenyl)acetamide
An In-Depth Technical Guide to the Synthesis of N-(2-Amino-4-ethoxyphenyl)acetamide via Nitro Group Reduction
Abstract
This technical guide provides a comprehensive overview of the synthetic transformation of N-(4-ethoxy-2-nitrophenyl)acetamide into the valuable amine intermediate, N-(2-Amino-4-ethoxyphenyl)acetamide. The core of this process is the reduction of an aromatic nitro group, a fundamental reaction in organic synthesis. This document delves into the mechanistic underpinnings of common reduction strategies, presents two field-proven, detailed experimental protocols (Catalytic Hydrogenation and Dissolving Metal Reduction), and outlines essential methods for product characterization and safety. The content is tailored for researchers, chemists, and process development professionals, emphasizing the rationale behind procedural choices to ensure reproducibility, safety, and high-yield outcomes.
Introduction and Strategic Overview
N-(2-Amino-4-ethoxyphenyl)acetamide is a key building block in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and specialized dyes.[1] Its synthesis from N-(4-ethoxy-2-nitrophenyl)acetamide is a classic yet critical transformation involving the reduction of an aromatic nitro group to a primary amine. The presence of the acetamide and ethoxy functionalities requires a reduction method that is both efficient and chemoselective.
The conversion of an aromatic nitro group (Ar-NO₂) to an aniline (Ar-NH₂) is a cornerstone of synthetic chemistry, primarily because nitro groups can be readily introduced onto an aromatic ring via electrophilic aromatic substitution, and the resulting amine is a versatile functional group for further derivatization.[2]
Two principal methodologies dominate this synthetic landscape:
-
Catalytic Hydrogenation: Utilizes hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Palladium, Platinum, Nickel). This method is known for its clean reaction profile and high yields.[2][3]
-
Dissolving Metal Reduction: Employs a metal (e.g., Iron, Tin, Zinc) in an acidic medium. This "Bechamp reduction" is a robust, scalable, and cost-effective alternative.[3][4][5]
The choice between these methods depends on factors such as substrate sensitivity, available equipment, desired scale, and economic considerations. This guide will provide detailed protocols for both approaches.
Mechanistic Rationale: The Pathway from Nitro to Amine
Regardless of the specific reagents employed, the reduction of a nitroarene to an aniline is not a single-step process. It proceeds through a sequence of intermediates, primarily the corresponding nitroso (Ar-N=O) and hydroxylamine (Ar-NHOH) species.[2][4][6][7] The overall transformation involves the transfer of six electrons and the formation of two molecules of water.
Caption: Generalized mechanism for nitro group reduction.
In catalytic hydrogenation , the metal catalyst surface adsorbs and dissociates molecular hydrogen into reactive atomic hydrogen.[6] The nitro compound then coordinates to the catalyst surface, where it undergoes stepwise reduction. In dissolving metal reductions , the metal (e.g., Fe) acts as the electron source, being oxidized (Fe → Fe²⁺), while the acid provides the necessary protons for the reaction sequence.[4][6]
Experimental Protocols
The following sections provide detailed, self-validating protocols for the synthesis. Researchers should first perform a small-scale trial to optimize conditions for their specific setup.
Method A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient and typically results in a cleaner product, simplifying purification. However, it requires specialized high-pressure equipment and stringent safety protocols.[8][9]
Caption: Step-by-step workflow for the catalytic hydrogenation protocol.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| N-(4-ethoxy-2-nitrophenyl)acetamide | 224.21 | 5.00 g | 22.3 | 1.0 |
| 10% Palladium on Carbon (Pd/C) | N/A | 250 mg | N/A | 5 wt% |
| Ethanol (EtOH) | 46.07 | 100 mL | N/A | Solvent |
| Hydrogen (H₂) | 2.02 | ~50 psi | N/A | Reductant |
-
Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add N-(4-ethoxy-2-nitrophenyl)acetamide (5.00 g, 22.3 mmol) and ethanol (100 mL).[10]
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (250 mg). Safety Note: Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact with air.[8] Handle with care, preferably as a wet paste.
-
Purging: Securely seal the reactor. Purge the system by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogenation: Purge the vessel with hydrogen gas in a similar manner (3-5 cycles). Pressurize the reactor to 50 psi with hydrogen.
-
Reaction: Begin vigorous stirring and heat the mixture to 40°C. The reaction is exothermic; monitor the temperature and pressure closely.[9][10] The reaction progress can be followed by monitoring the drop in hydrogen pressure from the supply cylinder.
-
Completion & Work-up: Once hydrogen uptake ceases (typically 2-4 hours), cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.
-
Filtration: Open the reactor and immediately filter the contents through a pad of Celite® to remove the palladium catalyst. Crucial Safety Step: Do not allow the filter cake to dry, as it can ignite. Keep it wet with solvent (ethanol) during and after filtration. Quench the used catalyst with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to afford N-(2-Amino-4-ethoxyphenyl)acetamide as a crystalline solid.
Method B: Bechamp Reduction using Iron (Fe) and Acetic Acid
This classic method is well-suited for standard laboratory glassware and is highly effective. The workup is more involved than catalytic hydrogenation due to the need to remove iron salts.[11]
Caption: Step-by-step workflow for the Bechamp reduction protocol.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| N-(4-ethoxy-2-nitrophenyl)acetamide | 224.21 | 5.00 g | 22.3 | 1.0 |
| Iron Powder (<325 mesh) | 55.85 | 3.74 g | 66.9 | 3.0 |
| Ethanol (EtOH) | 46.07 | 80 mL | N/A | Solvent |
| Water (H₂O) | 18.02 | 20 mL | N/A | Solvent |
| Glacial Acetic Acid (AcOH) | 60.05 | 5 mL | ~87 | Catalyst |
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine N-(4-ethoxy-2-nitrophenyl)acetamide (5.00 g, 22.3 mmol), iron powder (3.74 g, 66.9 mmol), ethanol (80 mL), and water (20 mL).[12][13]
-
Initiation: Heat the stirred slurry to a gentle reflux. Carefully add glacial acetic acid (5 mL) dropwise via an addition funnel. The reaction is exothermic, and the rate can be controlled by the addition of acid.[12]
-
Reaction: Maintain the mixture at reflux for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the disappearance of the starting material.[14]
-
Filtration: While still hot, filter the reaction mixture through a pad of Celite® to remove the iron sludge. Wash the filter cake thoroughly with hot ethanol.
-
Work-up: Combine the filtrate and washes and concentrate under reduced pressure. To the residue, add water (~100 mL) and carefully basify the solution to pH 8-9 with aqueous sodium hydroxide or sodium carbonate to precipitate remaining iron salts and ensure the product is in its free amine form.[12]
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system to obtain pure N-(2-Amino-4-ethoxyphenyl)acetamide.
Product Analysis and Characterization
Confirming the identity and purity of the final product is essential. The following techniques are recommended.
-
¹H NMR Spectroscopy: The proton NMR spectrum of the product will show characteristic signals. Compared to the starting material, the aromatic signals will shift upfield due to the electron-donating nature of the new amino group. Key expected signals include: a triplet and quartet for the ethoxy group, a singlet for the acetyl methyl group, distinct signals for the aromatic protons, and a broad singlet for the new -NH₂ protons which will disappear upon D₂O exchange. The pattern is analogous to similar structures like phenacetin, but with substitution in the ortho position.[15]
-
Infrared (IR) Spectroscopy: The most telling change will be the disappearance of the strong, characteristic asymmetric and symmetric stretching bands of the nitro group (Ar-NO₂) around 1520 cm⁻¹ and 1330 cm⁻¹.[16] Concurrently, two new, typically sharp bands will appear in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching of the primary amine (-NH₂).[17]
-
Mass Spectrometry (MS): Mass spectral analysis should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of N-(2-Amino-4-ethoxyphenyl)acetamide (C₁₀H₁₄N₂O₂), which is 194.23 g/mol .[13]
Critical Safety Considerations
Chemical synthesis requires rigorous adherence to safety protocols. The reduction of nitroaromatics presents specific hazards that must be managed.
-
Nitroaromatic Compounds: The starting material is a nitroaromatic compound. These substances should be handled with care, as many are toxic and can be absorbed through the skin. The nitro group makes the compound an energetic material, though the risk is low for this specific molecule under normal lab conditions.[5]
-
Catalytic Hydrogenation Hazards: This procedure involves multiple significant risks:
-
Flammable Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The entire apparatus must be leak-tested and operated in a well-ventilated fume hood, away from ignition sources.[8][18]
-
Pyrophoric Catalyst: Palladium on carbon (especially after use and when dry) is pyrophoric and can ignite solvents. It must be handled under an inert atmosphere or as a wet slurry. Never allow the filtered catalyst to dry in the open air.[8][9]
-
High Pressure: The reaction is conducted under pressure. Use only certified high-pressure equipment (autoclave) and ensure it is operated within its specified pressure limits. A blast shield is mandatory.[9][18]
-
Exothermicity: The reaction is exothermic. Inadequate temperature control can lead to a thermal runaway.[9][10]
-
-
Dissolving Metal Reduction Hazards:
-
Exothermic Reaction: The reaction between the metal and acid is exothermic and can become vigorous. Add reagents slowly and with adequate cooling.[11]
-
Acid Handling: Acetic acid and hydrochloric acid are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Hydrogen Evolution: This reaction produces hydrogen gas in situ. Ensure the apparatus is properly vented to a fume hood to prevent pressure buildup and the creation of a flammable atmosphere.
-
Conclusion
The synthesis of N-(2-Amino-4-ethoxyphenyl)acetamide from its nitro precursor is a robust and essential transformation. Both catalytic hydrogenation and dissolving metal reduction are highly effective methods to achieve this conversion. Catalytic hydrogenation offers a cleaner reaction profile but demands specialized equipment and stringent safety measures. The Bechamp reduction with iron is a more accessible and scalable method, albeit with a more demanding workup procedure. By understanding the mechanistic principles, adhering to the detailed protocols, and prioritizing safety, researchers can reliably and efficiently produce this valuable chemical intermediate for further application in drug discovery and materials science.
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ResearchGate. (n.d.). The mechanism for the reduction of nitrobenzene to aniline. Retrieved from ResearchGate. [Link]
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Smith, A. D., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]
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Wang, L., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. [Link]
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Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
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OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. Retrieved from [Link]
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Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety. [Link]
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N.A. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. PDF. [Link]
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Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry. [Link]
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PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. Retrieved from [Link]
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Hines, J. W., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E. [Link]
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Hines, J. W., et al. (2023). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCr Journals. [Link]
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IJISE. (n.d.). IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA. Retrieved from [Link]
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ResearchGate. (2018). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]
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MIT Open Access Articles. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Retrieved from [Link]
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ResearchGate. (2006). (PDF) ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 3. Reduction of 4-nitroindazole with SnCl2 in alcohol. Retrieved from [Link]
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An In-depth Technical Guide to N-(2-Amino-4-ethoxyphenyl)acetamide: Discovery, Synthesis, and Significance as a Phenacetin Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(2-Amino-4-ethoxyphenyl)acetamide, a significant impurity in the historical synthesis of the analgesic drug Phenacetin. While not a compound of direct therapeutic interest, its study is crucial for understanding the quality control and safety profiles of pharmaceuticals derived from related synthetic pathways. This document delves into the historical context of Phenacetin, the likely synthetic origins of N-(2-Amino-4-ethoxyphenyl)acetamide, modern analytical methods for its detection, and its potential toxicological implications. This guide is intended for professionals in drug development, quality control, and medicinal chemistry who require a deep understanding of process impurities and their impact on drug safety and efficacy.
Introduction: The Legacy of Phenacetin and the Emergence of Its Impurities
Phenacetin, or N-(4-ethoxyphenyl)acetamide, was a widely used analgesic and antipyretic drug for nearly a century following its introduction in 1887.[1][2] It was a primary component in many over-the-counter remedies, often combined with aspirin and caffeine.[3] However, concerns over its adverse effects, particularly nephropathy (kidney damage) and carcinogenicity, led to its withdrawal from the market in many countries starting in the 1970s.[1][3] The pharmacological action of Phenacetin is primarily attributed to its major metabolite, paracetamol (acetaminophen), which exhibits analgesic and antipyretic properties.[1]
The manufacturing process of any drug substance is prone to the formation of impurities, which can arise from starting materials, intermediates, byproducts, or degradation products. In the case of Phenacetin, which was historically synthesized by the acetylation of p-phenetidine (4-ethoxyaniline), a number of impurities have been identified.[1][4] One such process-related impurity is N-(2-Amino-4-ethoxyphenyl)acetamide , also known as Phenacetin Impurity A. Understanding the formation, detection, and potential impact of this impurity is vital for ensuring the purity and safety of any pharmaceutical product synthesized through analogous chemical transformations.
Table 1: Chemical and Physical Properties of N-(2-Amino-4-ethoxyphenyl)acetamide
| Property | Value | Source |
| IUPAC Name | N-(2-Amino-4-ethoxyphenyl)acetamide | [5][6] |
| Synonyms | 2-amino-4-ethoxyacetanilide, Phenacetin Impurity A | [6] |
| CAS Number | 67169-91-9 | [5][7] |
| Molecular Formula | C10H14N2O2 | [5][7] |
| Molecular Weight | 194.23 g/mol | [5][7] |
| Melting Point | 139-140 °C | [8] |
The Genesis of an Impurity: Synthesis of Phenacetin and the Formation of N-(2-Amino-4-ethoxyphenyl)acetamide
The discovery and history of N-(2-Amino-4-ethoxyphenyl)acetamide are intrinsically linked to the large-scale production of Phenacetin. It is not a compound that was intentionally synthesized for its own properties but rather an unintended byproduct of the Phenacetin manufacturing process.
Primary Synthesis Route of Phenacetin
The most common historical synthesis of Phenacetin involves the acetylation of p-phenetidine (4-ethoxyaniline).[1][4] This reaction is typically carried out using acetic anhydride or acetyl chloride.
Caption: Primary synthesis route of Phenacetin.
Formation of N-(2-Amino-4-ethoxyphenyl)acetamide
The formation of N-(2-Amino-4-ethoxyphenyl)acetamide as an impurity can be attributed to the presence of a related starting material impurity or a side reaction during the synthesis of p-phenetidine. The starting material for the synthesis of p-phenetidine is often p-nitrophenol, which is first ethylated and then reduced to p-phenetidine.
If the initial nitration of phenol is not perfectly para-selective, a certain amount of o-nitrophenol will be formed. This ortho-isomer can then follow a similar reaction pathway to the para-isomer, ultimately leading to the formation of o-phenetidine (2-ethoxyaniline) as an impurity in the p-phenetidine starting material.
During the final acetylation step, this o-phenetidine impurity would be acetylated to form N-(2-ethoxyphenyl)acetamide. However, the presence of an additional amino group in the final impurity suggests a more complex pathway, likely involving dinitration of phenol or subsequent nitration of an intermediate. A plausible route involves the presence of 2,4-dinitrophenol as an impurity in the p-nitrophenol starting material.
Caption: Plausible formation pathway of N-(2-Amino-4-ethoxyphenyl)acetamide.
A more direct route to the impurity precursor, 2-amino-4-ethoxyaniline, could involve the partial reduction of 4-ethoxy-2-nitroaniline. The synthesis of N-(4-methoxy-2-nitrophenyl)acetamide by the acetylation of 4-methoxy-2-nitroaniline has been described, and a similar pathway with an ethoxy group is conceivable.[9] Subsequent reduction of the nitro group would yield the target impurity.
Analytical Methodologies for Detection and Quantification
The detection and quantification of impurities are critical aspects of pharmaceutical quality control. For non-volatile, polar compounds like N-(2-Amino-4-ethoxyphenyl)acetamide, High-Performance Liquid Chromatography (HPLC) is the method of choice.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a standard approach for the analysis of Phenacetin and its related substances.
Experimental Protocol: HPLC Analysis of Phenacetin and Impurities
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this separation.
-
Mobile Phase: A gradient elution is typically employed to achieve good resolution between the main component and its impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased to elute the more non-polar components.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the Phenacetin sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of N-(2-Amino-4-ethoxyphenyl)acetamide reference standard in the diluent.
-
Prepare a series of working standards by diluting the stock solution to concentrations that bracket the expected impurity level.
-
Table 2: Illustrative HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Caption: General workflow for HPLC analysis of impurities.
Mass Spectrometry (MS)
For structural confirmation and in cases where co-elution occurs, coupling HPLC with a mass spectrometer (LC-MS) is a powerful technique. Electrospray ionization (ESI) in positive mode would be suitable for ionizing N-(2-Amino-4-ethoxyphenyl)acetamide.
Toxicological Significance and Regulatory Context
While specific toxicological data for N-(2-Amino-4-ethoxyphenyl)acetamide is not extensively available in the public domain, its chemical structure as an aromatic amine warrants careful consideration.
Concerns Related to Aromatic Amines
Aromatic amines as a class are known to be of toxicological concern. Some aromatic amines are known to be genotoxic and carcinogenic.[10] The toxicity of aromatic amines can be influenced by N-oxidation, a metabolic process that can lead to the formation of reactive species capable of binding to DNA.[10] Given that Phenacetin itself was withdrawn due to carcinogenicity, any structurally related impurities, particularly those containing a free amino group, must be strictly controlled.
Regulatory Perspective
Regulatory bodies such as the FDA and EMA have stringent guidelines for the control of impurities in drug substances. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidance on the qualification of impurities. The threshold for reporting, identifying, and qualifying impurities is dependent on the maximum daily dose of the drug. For an impurity with a structural alert for mutagenicity, such as an aromatic amine, the acceptable limit would be very low.
Conclusion
N-(2-Amino-4-ethoxyphenyl)acetamide is a notable process-related impurity in the synthesis of Phenacetin. Its history is intertwined with the production of this once-common analgesic. While not a compound of direct pharmacological interest, its presence highlights the importance of robust process development and analytical control in the pharmaceutical industry. The potential toxicological risks associated with its aromatic amine structure underscore the need for its strict limitation in any drug substance. The methodologies outlined in this guide provide a framework for the detection, quantification, and control of this and other related impurities, ensuring the safety and quality of pharmaceutical products.
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A Comprehensive Guide to the Analytical Characterization of N-(2-Amino-4-ethoxyphenyl)acetamide
[Application Note & Protocol]
Abstract
This technical guide provides a comprehensive suite of analytical methods for the robust characterization of N-(2-Amino-4-ethoxyphenyl)acetamide. Intended for researchers, scientists, and professionals in drug development, this document details validated protocols for chromatography and spectroscopy. The methodologies described are designed to ensure the identity, purity, and quality of the compound, aligning with rigorous scientific and regulatory standards. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, providing a framework for accurate and reproducible results.
Introduction
N-(2-Amino-4-ethoxyphenyl)acetamide, a substituted aromatic amine, serves as a crucial intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The purity and structural integrity of this compound are paramount, as impurities or structural ambiguities can directly impact the safety, efficacy, and yield of subsequent products. Therefore, a multi-faceted analytical approach is essential for its complete characterization. This guide outlines a systematic strategy employing chromatographic and spectroscopic techniques to provide a comprehensive quality assessment.
Physicochemical Properties
A foundational understanding of the compound's properties is critical for method development. The key physicochemical data for N-(2-Amino-4-ethoxyphenyl)acetamide are summarized below.
| Property | Value | Source |
| IUPAC Name | N-(2-Amino-4-ethoxyphenyl)acetamide | [1] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [2] |
| Molecular Weight | 194.23 g/mol | [1][2] |
| Appearance | Solid (form may vary) | N/A |
| CAS Number | 67169-91-9 | [3] |
Chromatographic Methods for Purity, Assay, and Impurity Profiling
Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical intermediates and identifying potential impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Assay and Purity
Principle of the Method: RP-HPLC is the definitive method for quantifying N-(2-Amino-4-ethoxyphenyl)acetamide (the analyte) and separating it from non-volatile impurities. The methodology utilizes a non-polar stationary phase (C18) and a polar mobile phase. The analyte, being moderately polar, is retained on the column and then eluted by a gradient of organic solvent. Detection is achieved via UV spectrophotometry at a wavelength where the analyte exhibits maximum absorbance. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for validating such analytical procedures to ensure they are suitable for their intended purpose.[4][5][6]
Experimental Protocol:
| Parameter | Recommended Conditions |
| HPLC System | Quaternary Pump with Autosampler and DAD/UV Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm (Verify with UV scan) |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Reagent and Sample Preparation:
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of N-(2-Amino-4-ethoxyphenyl)acetamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard stock solution.
-
Filtration: Filter all solutions through a 0.45 µm nylon or PVDF syringe filter before injection.
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
Data Analysis:
-
Purity: Determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
-
Assay: Calculated against the reference standard using the formula: Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
Workflow for HPLC Analysis:
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Illuminating Molecular Architecture: A Detailed Guide to the NMR Spectroscopy of N-(2-Amino-4-ethoxyphenyl)acetamide
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. N-(2-Amino-4-ethoxyphenyl)acetamide, a substituted acetanilide, represents a class of compounds with significant potential in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for unambiguously determining the molecular structure and purity of such compounds. This comprehensive guide provides a detailed exploration of the NMR spectroscopy of N-(2-Amino-4-ethoxyphenyl)acetamide, offering in-depth protocols and expert insights for researchers, scientists, and drug development professionals.
Introduction
N-(2-Amino-4-ethoxyphenyl)acetamide possesses a unique arrangement of functional groups on an aromatic scaffold, including a primary amine, an ethoxy group, and an acetamido group. This substitution pattern gives rise to a distinct NMR spectrum that, when correctly interpreted, provides a wealth of structural information. Understanding the interplay of these functional groups and their influence on the chemical environment of each proton and carbon atom is paramount for accurate spectral assignment. This application note will delve into the theoretical principles and practical methodologies for acquiring and interpreting high-quality 1D and 2D NMR spectra of the title compound.
Predicted NMR Spectral Data
Due to the limited availability of experimentally published spectra for N-(2-Amino-4-ethoxyphenyl)acetamide, the following 1H and 13C NMR data are predicted based on established substituent effects, additivity rules, and analysis of structurally analogous compounds such as acetanilide, phenacetin, and ortho-substituted anilides.[1][2][3] These predictions serve as a robust framework for the experimental verification and assignment of the NMR spectrum.
Table 1: Predicted ¹H NMR Spectral Data for N-(2-Amino-4-ethoxyphenyl)acetamide (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~6.1-6.3 | d | 1H | ~8.5 | Ortho to -NH₂ (strong donor), meta to -NHAc and -OEt. |
| H-5 | ~6.3-6.5 | dd | 1H | ~8.5, ~2.5 | Ortho to -OEt and meta to -NH₂ and -NHAc. |
| H-6 | ~7.2-7.4 | d | 1H | ~2.5 | Ortho to -NHAc and -NH₂, para to -OEt. |
| -NH₂ | ~4.5-5.5 | br s | 2H | - | Broad signal due to quadrupolar relaxation and exchange. |
| -NH- (Amide) | ~8.8-9.2 | s | 1H | - | Deshielded proton due to the carbonyl group and potential for hydrogen bonding. |
| -O-CH₂-CH₃ | ~3.9-4.1 | q | 2H | ~7.0 | Typical range for ethoxy group methylene protons. |
| -NH-CO-CH₃ | ~1.9-2.1 | s | 3H | - | Acetyl methyl protons. |
| -O-CH₂-CH₃ | ~1.2-1.4 | t | 3H | ~7.0 | Typical range for ethoxy group methyl protons. |
Table 2: Predicted ¹³C NMR Spectral Data for N-(2-Amino-4-ethoxyphenyl)acetamide (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | ~128-132 | Attached to the deshielding acetamido group. |
| C-2 | ~138-142 | Attached to the strongly electron-donating amino group. |
| C-3 | ~102-106 | Shielded by the ortho-amino and para-ethoxy groups. |
| C-4 | ~152-156 | Attached to the electron-donating ethoxy group. |
| C-5 | ~105-109 | Shielded by the ortho-ethoxy and para-amino groups. |
| C-6 | ~115-119 | Influenced by the ortho-acetamido and ortho-amino groups. |
| -C=O | ~168-170 | Typical chemical shift for an amide carbonyl carbon. |
| -O-CH₂-CH₃ | ~63-65 | Methylene carbon of the ethoxy group. |
| -NH-CO-CH₃ | ~23-25 | Methyl carbon of the acetamido group. |
| -O-CH₂-CH₃ | ~14-16 | Methyl carbon of the ethoxy group. |
Experimental Protocols
Achieving high-resolution and artifact-free NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.
Protocol 1: Sample Preparation for 1D and 2D NMR
The quality of the NMR data is directly proportional to the quality of the sample preparation.[4]
Materials:
-
N-(2-Amino-4-ethoxyphenyl)acetamide (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
High-quality 5 mm NMR tubes
-
Volumetric flask and micropipettes
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Vortex mixer
-
Pipette with a cotton or glass wool plug
Procedure:
-
Weighing the Sample: Accurately weigh the required amount of N-(2-Amino-4-ethoxyphenyl)acetamide into a clean, dry vial.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent. DMSO-d₆ is often a good choice for aromatic compounds with amide and amine protons as it helps to sharpen these exchangeable proton signals. Chloroform-d (CDCl₃) is also a common solvent, but the amine and amide proton signals may be broader.
-
Addition of Internal Standard: Add a small, precise amount of an internal standard like TMS (0 ppm) for accurate chemical shift referencing.
-
Homogenization: Securely cap the vial and gently vortex until the sample is completely dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: 1D ¹H and ¹³C NMR Data Acquisition
¹H NMR Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker systems).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters (100 MHz Spectrometer):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems).
-
Spectral Width: 200-220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
Protocol 3: 2D NMR for Structural Elucidation
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are indispensable.
1. COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, which is invaluable for identifying adjacent protons.[5]
-
Pulse Program: A standard COSY experiment (e.g., cosygpqf on Bruker systems).
-
Spectral Width (F1 and F2): Same as the 1D ¹H spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-4.
2. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.[5]
-
Pulse Program: A standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker systems).
-
Spectral Width (F2 - ¹H): Same as the 1D ¹H spectrum.
-
Spectral Width (F1 - ¹³C): 160-180 ppm, centered to cover the expected carbon chemical shift range.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-8.
Data Interpretation and Structural Assignment
A systematic approach to spectral interpretation is crucial for accurate structural elucidation.
Workflow for Spectral Analysis:
Caption: A logical workflow for the structural elucidation of N-(2-Amino-4-ethoxyphenyl)acetamide using a combination of 1D and 2D NMR techniques.
Detailed Assignment Rationale:
-
Aromatic Region (¹H NMR): The three aromatic protons will exhibit distinct chemical shifts and coupling patterns due to the electronic effects of the substituents. The amino group (-NH₂) is a strong electron-donating group, causing a significant upfield shift (shielding) of the ortho (H-3) and para (H-6, though the effect is weaker) protons. The ethoxy group (-OEt) is also electron-donating, shielding its ortho (H-3 and H-5) and para protons. The acetamido group (-NHAc) is an ortho, para-directing group but is less activating than the amino and ethoxy groups. The interplay of these effects will result in a well-resolved aromatic system.
-
Amine and Amide Protons (¹H NMR): The primary amine protons (-NH₂) are expected to appear as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the nitrogen atom. The amide proton (-NH) will be a singlet and will be significantly downfield due to the deshielding effect of the adjacent carbonyl group. Its chemical shift can be sensitive to solvent and concentration due to hydrogen bonding.
-
Aliphatic Region (¹H NMR): The ethoxy group will present as a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The acetamido methyl group will be a sharp singlet.
-
¹³C NMR: The chemical shifts of the aromatic carbons are influenced by the substituents in a predictable manner. The carbons directly attached to the oxygen of the ethoxy group (C-4) and the nitrogen of the amino group (C-2) will be the most downfield in the aromatic region. The remaining carbons will be assigned based on established substituent chemical shift increments and confirmed with HSQC data. The carbonyl carbon of the acetamido group will be in the typical amide range (~169 ppm).
Molecular Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of N-(2-Amino-4-ethoxyphenyl)acetamide with numbering and highlights the key expected 2D NMR correlations.
Caption: Molecular structure of N-(2-Amino-4-ethoxyphenyl)acetamide. 2D NMR experiments like COSY and HSQC are essential for confirming the connectivity of the atoms.
Conclusion
NMR spectroscopy is an indispensable tool for the comprehensive structural characterization of N-(2-Amino-4-ethoxyphenyl)acetamide. By employing a combination of 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR techniques, researchers can confidently determine the molecular structure, assign all proton and carbon signals, and assess the purity of the compound. The protocols and predicted spectral data presented in this guide provide a solid foundation for the successful application of NMR spectroscopy in the analysis of this and structurally related molecules, thereby accelerating research and development in the pharmaceutical sciences.
References
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Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(15), 2577–2587. Available at: [Link]
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Walter, W., & Ruess, K. P. (1969). Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. Chemische Berichte, 102(8), 2640-2650. Available at: [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645). Available at: [Link]
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NIST. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. In NIST Chemistry WebBook. Available at: [Link]
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The Royal Society of Chemistry. (2013). Supplementary Material. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(2-amino-4-ethoxyphenyl)-. Substance Details. Available at: [Link]
-
JoVE. (2025). NMR Spectroscopy Of Amines. Available at: [Link]
-
JoVE. (2025). Video: NMR Spectroscopy Of Amines. Available at: [Link]
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Application Notes and Protocols for In Vitro Evaluation of N-(2-Amino-4-ethoxyphenyl)acetamide
Authored by: Senior Application Scientist, Advanced Bio-Assay Development
Introduction: Unveiling the Research Potential of a Phenacetin Analogue
N-(2-Amino-4-ethoxyphenyl)acetamide is a small molecule belonging to the acetanilide class of compounds. Structurally, it is an analogue of the historical analgesic and antipyretic drug, phenacetin (N-(4-ethoxyphenyl)acetamide), with the key distinction of an amino group at the ortho-position of the phenyl ring. While phenacetin itself has been largely withdrawn from the market due to concerns over its adverse effects, its derivatives and related acetanilides continue to be a fertile ground for drug discovery, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3][4][5]
The introduction of the 2-amino group to the phenacetin scaffold can significantly alter its physicochemical properties, metabolic fate, and interaction with biological targets. This modification presents a unique opportunity for investigating novel mechanisms of action and therapeutic applications. These application notes provide a comprehensive framework for the initial in vitro characterization of N-(2-Amino-4-ethoxyphenyl)acetamide, drawing upon established methodologies for analogous compounds to guide researchers in their exploration of its biological potential.
Chemical and Physical Properties
A foundational understanding of the test compound's properties is essential for accurate and reproducible in vitro studies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [6] |
| Molecular Weight | 194.23 g/mol | [6] |
| CAS Number | 67169-91-9 | [6] |
| IUPAC Name | N-(2-amino-4-ethoxyphenyl)acetamide | [6] |
Hypothesized Biological Activities and Proposed In Vitro Assays
Based on the known bioactivities of structurally related acetanilide and N-phenylacetamide derivatives, we propose a tiered approach to the in vitro evaluation of N-(2-Amino-4-ethoxyphenyl)acetamide. This strategy begins with broad cytotoxicity screening, followed by more specific assays targeting potential mechanisms of action.
Caption: Proposed workflow for the in vitro evaluation of N-(2-Amino-4-ethoxyphenyl)acetamide.
Part 1: Cytotoxicity Screening
Rationale: The initial step in characterizing a novel compound is to assess its effect on cell viability. Many N-phenylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][2][7][8] This screening will determine the concentration range for subsequent, more specific assays and identify potential utility as an anti-proliferative agent.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
N-(2-Amino-4-ethoxyphenyl)acetamide
-
Dimethyl sulfoxide (DMSO)
-
Human cancer cell lines (e.g., MCF-7 (breast), PC3 (prostate), A549 (lung))
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture selected cancer cell lines to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of N-(2-Amino-4-ethoxyphenyl)acetamide in DMSO (e.g., 10 mM). Create a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Part 2: Anti-Inflammatory Potential
Rationale: Phenacetin and other acetanilides are known for their analgesic and antipyretic properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes.[9][10] An in vitro COX inhibition assay can determine if N-(2-Amino-4-ethoxyphenyl)acetamide retains this activity and if it exhibits any selectivity for COX-1 versus COX-2.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol utilizes commercially available COX inhibitor screening kits, which typically measure the peroxidase activity of COX enzymes.
Materials:
-
N-(2-Amino-4-ethoxyphenyl)acetamide
-
COX-1/COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or Abcam)
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Heme
-
Arachidonic acid
-
Positive controls (e.g., Indomethacin for COX-1, Celecoxib for COX-2)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all kit components according to the manufacturer's instructions.
-
Compound Dilution: Prepare a dilution series of N-(2-Amino-4-ethoxyphenyl)acetamide and positive controls in the provided assay buffer.
-
Assay Plate Setup: Add assay buffer, heme, and the respective enzymes (COX-1 or COX-2) to the wells of a 96-well plate.
-
Inhibitor Addition: Add the diluted test compound or controls to the appropriate wells.
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the reaction.
-
Incubation and Measurement: Incubate the plate for the time specified in the kit protocol (typically 5-10 minutes) at 37°C. Measure the absorbance at the recommended wavelength (e.g., 590 nm).
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2.
Part 3: Metabolic Stability Assessment
Rationale: The metabolism of a compound is a critical determinant of its efficacy and toxicity. Phenacetin is known to undergo O-dealkylation to form paracetamol (acetaminophen).[11][12][13] The presence of the 2-amino group in N-(2-Amino-4-ethoxyphenyl)acetamide may influence its metabolic pathway. An in vitro microsomal stability assay provides an initial assessment of its metabolic fate.
Caption: Comparison of known and potential metabolic pathways.
Protocol 3: Liver Microsomal Stability Assay
This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
N-(2-Amino-4-ethoxyphenyl)acetamide
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control with known metabolic instability (e.g., Verapamil)
-
Negative control (heat-inactivated microsomes)
-
Acetonitrile with an internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing phosphate buffer and liver microsomes (final protein concentration typically 0.5-1 mg/mL).
-
Compound Addition: Add N-(2-Amino-4-ethoxyphenyl)acetamide to the microsomal suspension to a final concentration of 1-10 µM.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of N-(2-Amino-4-ethoxyphenyl)acetamide at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Conclusion and Future Directions
These application notes provide a foundational strategy for the in vitro characterization of N-(2-Amino-4-ethoxyphenyl)acetamide. The proposed assays will elucidate its cytotoxic potential, anti-inflammatory activity, and metabolic stability, offering critical insights for further drug development. Positive results in these initial screens would warrant more advanced studies, including investigation into other potential biological activities such as antioxidant and antimicrobial effects, as well as identification of specific protein targets and exploration of detailed mechanisms of action.
References
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Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]
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PubMed. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iran J Pharm Res. [Link]
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Singh, R. K., Kumar, A., & Mishra, A. (2021). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry, 37(6). [Link]
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Reddy, C. S., Acosta, D., & Davis, P. J. (1990). Microbial models of mammalian metabolism: biotransformations of phenacetin and its O-alkyl homologues with Cunninghamella species. Xenobiotica, 20(12), 1281–1297. [Link]
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Smith, G. E., & Griffiths, L. A. (1976). Comparative metabolic studies of phenacetin and structurally-related compounds in the rat. Xenobiotica, 6(4), 217–236. [Link]
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Rainsford, K. D., & Bjarnason, I. (2000). Effects of phenacetin and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro. PubMed. [Link]
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Hinson, J. A., Nelson, S. D., & Gillette, J. R. (1983). Reactive metabolites of phenacetin and acetaminophen: a review. Environmental Health Perspectives, 49, 71–79. [Link]
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Application Notes and Protocols for Investigating the Antimicrobial Properties of N-(2-Amino-4-ethoxyphenyl)acetamide
Abstract
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. This document provides a comprehensive guide for the investigation of the antimicrobial properties of the novel compound, N-(2-Amino-4-ethoxyphenyl)acetamide . As a derivative of the acetamide class of compounds, which has shown a range of biological activities, this molecule represents a promising candidate for further research. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols for antimicrobial susceptibility testing, insights into potential mechanisms of action, and guidance on data interpretation. The methodologies described herein are grounded in established microbiological and pharmacological principles to ensure scientific rigor and reproducibility.
Introduction: The Scientific Rationale
N-(2-Amino-4-ethoxyphenyl)acetamide belongs to the N-phenylacetamide family, a class of compounds recognized for their diverse pharmacological activities.[1] While direct studies on the antimicrobial properties of this specific molecule are not yet prevalent in published literature, the structural motifs present suggest a strong rationale for its investigation. The core acetamide structure is a common feature in various bioactive molecules, including those with demonstrated antibacterial and antifungal properties.[1][2][3][4]
Notably, the parent compound, phenacetin (N-(4-ethoxyphenyl)acetamide), was historically used as an analgesic and antipyretic before its withdrawal due to nephrotoxicity and carcinogenic concerns.[5][6][7] The addition of an amino group at the ortho position in N-(2-Amino-4-ethoxyphenyl)acetamide may significantly alter its biological activity profile, potentially enhancing its antimicrobial efficacy while mitigating the toxicity associated with phenacetin. The exploration of such derivatives is a key strategy in modern drug discovery.[8][9]
This guide provides a systematic approach to characterizing the antimicrobial potential of N-(2-Amino-4-ethoxyphenyl)acetamide, from initial screening to more in-depth mechanistic studies.
Compound Profile
| Property | Value | Source |
| IUPAC Name | N-(2-Amino-4-ethoxyphenyl)acetamide | - |
| CAS Number | 67169-91-9 | [10] |
| Molecular Formula | C10H14N2O2 | [10] |
| Molecular Weight | 194.23 g/mol | [10] |
| Structure | - |
Hypothesized Mechanism of Action
Based on the known mechanisms of action of structurally related antimicrobial compounds, we can postulate several potential pathways through which N-(2-Amino-4-ethoxyphenyl)acetamide may exert its effects. It is crucial to note that these are hypotheses that require experimental validation.
One plausible mechanism is the inhibition of essential bacterial enzymes . For instance, some antimicrobial agents target DNA gyrase, an enzyme critical for bacterial DNA replication.[2][3] Another potential target could be penicillin-binding proteins (PBPs), which are involved in the synthesis of the bacterial cell wall.[11]
Additionally, the compound might disrupt the bacterial cell membrane integrity . The lipophilic ethoxy group could facilitate the insertion of the molecule into the lipid bilayer, leading to increased permeability and eventual cell lysis.
Finally, interference with bacterial signaling pathways or metabolic processes cannot be ruled out. The amino and acetamido groups could participate in hydrogen bonding interactions with key enzymes or receptors, disrupting their function.
The following diagram illustrates a generalized workflow for investigating these hypothesized mechanisms.
Caption: Workflow for elucidating the mechanism of action.
Experimental Protocols
Synthesis of N-(2-Amino-4-ethoxyphenyl)acetamide
A plausible synthetic route involves the acetylation of 2-amino-4-ethoxyaniline. A general procedure is outlined below, which may require optimization.
-
Dissolve 2-amino-4-ethoxyaniline in a suitable solvent such as glacial acetic acid.
-
Add acetic anhydride dropwise to the solution while stirring.
-
Reflux the reaction mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and pour it into ice-cold water to precipitate the product.
-
Filter the crude product, wash it with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(2-Amino-4-ethoxyphenyl)acetamide.
-
Confirm the structure and purity of the synthesized compound using analytical techniques such as NMR, FT-IR, and mass spectrometry.
Antimicrobial Susceptibility Testing
The initial screening of the antimicrobial activity of N-(2-Amino-4-ethoxyphenyl)acetamide can be performed using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay.
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
N-(2-Amino-4-ethoxyphenyl)acetamide stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial/fungal inocula standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth only)
-
Growth control (broth + inoculum)
-
Resazurin solution (optional, for viability indication)
Protocol:
-
Prepare a serial two-fold dilution of the N-(2-Amino-4-ethoxyphenyl)acetamide stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Dilute the standardized microbial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the diluted inoculum to each well containing the compound dilutions, the positive control, and the growth control.
-
The final volume in each well will be 200 µL.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
(Optional) Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.
Caption: Workflow for MIC determination by broth microdilution.
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
N-(2-Amino-4-ethoxyphenyl)acetamide solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial/fungal inocula standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Positive control antibiotic disks
-
Negative control disk (solvent only)
Protocol:
-
Using a sterile cotton swab, evenly streak the standardized microbial inoculum over the entire surface of an MHA plate to create a lawn of growth.
-
Impregnate sterile filter paper disks with a known amount of the N-(2-Amino-4-ethoxyphenyl)acetamide solution.
-
Allow the solvent to evaporate from the disks.
-
Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.
-
Incubate the plates at the appropriate temperature for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
| Interpretation of Zone Diameter |
| Resistant |
| Intermediate |
| Susceptible |
Advanced Antimicrobial Assays
This assay provides information on the bactericidal or bacteriostatic activity of the compound over time.
Protocol:
-
Prepare tubes containing CAMHB with N-(2-Amino-4-ethoxyphenyl)acetamide at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
Include a growth control tube without the compound.
-
Inoculate all tubes with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto MHA plates.
-
Incubate the plates for 18-24 hours and count the number of colonies to determine the viable cell count (CFU/mL).
-
Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.
This assay assesses the ability of the compound to disrupt pre-formed biofilms.
Protocol:
-
Grow microbial biofilms in the wells of a 96-well plate by inoculating with a standardized suspension and incubating for 24-48 hours.
-
After incubation, gently wash the wells with sterile saline to remove planktonic cells.
-
Add fresh broth containing various concentrations of N-(2-Amino-4-ethoxyphenyl)acetamide to the wells with the established biofilms.
-
Incubate for a further 24 hours.
-
Wash the wells again and quantify the remaining biofilm using a crystal violet staining method.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the extent of biofilm disruption.
Data Analysis and Interpretation
-
MIC Data: The MIC value provides a quantitative measure of the compound's potency against a specific microorganism. Lower MIC values indicate higher potency.
-
Disk Diffusion Data: The diameter of the zone of inhibition provides a qualitative indication of susceptibility. This can be used for rapid screening of multiple strains.
-
Time-Kill Curves: These plots reveal the dynamics of the antimicrobial action. A rapid decline in viable cells suggests a bactericidal mechanism, while a plateau or slow decline indicates a bacteriostatic effect.
-
Biofilm Disruption Data: The percentage of biofilm reduction at different compound concentrations indicates its potential for treating biofilm-associated infections.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the systematic investigation of the antimicrobial properties of N-(2-Amino-4-ethoxyphenyl)acetamide. By following these methodologies, researchers can generate reliable and reproducible data to assess the potential of this novel compound as a future therapeutic agent. It is imperative that all experimental work is conducted with appropriate controls and adherence to good laboratory practices. The exploration of novel chemical entities like N-(2-Amino-4-ethoxyphenyl)acetamide is a critical step in the ongoing battle against infectious diseases.
References
- Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (n.d.).
-
Wu, Y.-W., Yang, J.-F., Chuang, L.-Y., & Huang, J.-F. (2020). Synthesis and Antibacterial Activities of 2-amino-N-(p-Chlorophenyl) acetamide derivatives. IRE Journals, 3(12), 144–147. Retrieved from [Link]
- N-(2-amino-4-ethoxyphenyl)acetamide. (n.d.).
-
4-Aminoacetanilide. (n.d.). In Wikipedia. Retrieved from [Link]
- N-(4-Amino-2-methoxyphenyl)acetamide. (n.d.).
-
Theoretical Investigation on Biological Activity of Phenacetin and Its Derivatives via DFT and Docking Approach. (2019). ResearchGate. Retrieved from [Link]
- Synthesis and preliminary antimicrobial activity evaluation of some new 4-aminoantipyrine derivatives. (n.d.).
-
Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023). ACS Omega. Retrieved from [Link]
-
ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. (2010). ResearchGate. Retrieved from [Link]
-
What is the mechanism of Acetylpheneturide? (2024). Patsnap Synapse. Retrieved from [Link]
-
Phenacetin. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (2020). IRE Journals. Retrieved from [Link]
-
SYNTHESIS OF PHENACETIN. (2023). YouTube. Retrieved from [Link]
-
Synthesis of Two Thiazolidine-2,4-Dione Derivatives of N-(4-Methoxyphenyl)chloroacetamide and N-Methyl-N-Phenylchloroacetamide, and Evaluation of Their Anticancer Potential Using the HeLa Cell Line. (2025). Ministry of Science and Technology, Bangladesh. Retrieved from [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (2025). ResearchGate. Retrieved from [Link]
-
Isolation and Characterization of the Wastewater Micropollutant Phenacetin-Degrading Bacterium Rhodococcus sp. Strain PNT-23. (2023). International Journal of Molecular Sciences. Retrieved from [Link]
- N-(4-Methoxy-3-nitrophenyl)acetamide. (2023).
-
Anti-inflammatory and PG inhibitory effects of phenacetin and acetaminophen. (n.d.). PubMed. Retrieved from [Link]
-
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). Scientia Pharmaceutica. Retrieved from [Link]
-
A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Phenacetin. (n.d.). PubChem. Retrieved from [Link]
-
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. (n.d.). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
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- 10. N-(2-amino-4-ethoxyphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 11. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Improving the Synthesis Yield of N-(2-Amino-4-ethoxyphenyl)acetamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of N-(2-Amino-4-ethoxyphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their synthetic protocols. We will delve into common experimental challenges, explain the chemical principles behind them, and provide actionable solutions to improve your reaction yield and product purity.
The primary synthetic route we will focus on is the selective N-acylation of 2-amino-4-ethoxyphenol. This molecule contains two nucleophilic sites: an amino group (-NH2) and a hydroxyl group (-OH). The key to a high-yield synthesis is to selectively acylate the more nucleophilic amino group while minimizing side reactions.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part 1: General Troubleshooting & Yield Loss
Q1: My overall yield is significantly lower than expected. What are the most common areas of product loss?
A1: Significant yield loss can typically be traced to one of four key areas: incomplete reaction, competing side reactions, mechanical losses during work-up, or inefficient purification.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to impure starting materials, incorrect stoichiometry, insufficient reaction time, or non-optimal temperature. Monitoring the reaction using Thin-Layer Chromatography (TLC) is crucial to ensure the starting material is fully consumed.
-
Side Reactions: The most common side reaction is the O-acylation of the hydroxyl group, leading to the formation of an ester byproduct, or even di-acylation where both the amino and hydroxyl groups react.[2] Conditions must be optimized to favor the kinetically preferred N-acylation.
-
Work-up & Isolation: Product can be lost during aqueous work-up if the pH is not controlled, potentially leading to hydrolysis of the desired amide. Mechanical losses during transfers and filtration are also common.[3] Ensuring efficient extraction and careful handling is key.
-
Purification: The choice of recrystallization solvent is critical. If the product is too soluble in the chosen solvent, a significant portion will remain in the mother liquor, drastically reducing the isolated yield.[4]
Caption: Troubleshooting flowchart for diagnosing low yield.
Part 2: Reagents and Starting Materials
Q2: How critical is the purity of the 2-amino-4-ethoxyphenol starting material?
A2: Starting material purity is paramount. Amines, in general, are susceptible to air oxidation over time, which can lead to the formation of colored polymeric impurities.[5] These impurities can interfere with the reaction and make purification of the final product difficult, often resulting in a discolored product and lower yield. It is highly recommended to use freshly purified 2-amino-4-ethoxyphenol or to purify it before use, for example, by recrystallization or by forming the hydrochloride salt to remove non-basic tars.[5]
Q3: Which acetylating agent is better: acetic anhydride or acetyl chloride?
A3: Both are effective, but they have different reactivity profiles and produce different byproducts, which influences the reaction setup.
-
Acetic Anhydride: This is the most commonly used reagent for this type of transformation.[6][7] It is less reactive than acetyl chloride, which allows for a more controlled reaction. The byproduct is acetic acid, which is relatively benign and can be neutralized by a mild base.[8] Often, the reaction can be run in acetic acid as the solvent.[6]
-
Acetyl Chloride: This is more reactive and will often provide a faster reaction. However, it produces hydrochloric acid (HCl) as a byproduct, which is corrosive and must be scavenged by a non-nucleophilic base (like triethylamine or pyridine) to prevent protonation of the starting amine, which would render it unreactive.[2][9] The formation of HCl can also pose challenges for scale-up and material compatibility.
| Feature | Acetic Anhydride | Acetyl Chloride |
| Reactivity | Moderate | High |
| Byproduct | Acetic Acid (CH₃COOH) | Hydrochloric Acid (HCl) |
| Base Required | Optional, mild base (e.g., NaOAc) for pH control[5] | Mandatory, non-nucleophilic base (e.g., Et₃N) |
| Handling | Easier, less moisture-sensitive | Highly moisture-sensitive, corrosive |
| Typical Use | Preferred for controlled, large-scale synthesis | Useful for less reactive amines or rapid synthesis |
Caption: Comparison of common acetylating agents.
Part 3: Reaction Conditions & Side Reactions
Q4: How can I minimize the formation of the O-acylated byproduct?
A4: Selectively acylating the amino group over the phenolic hydroxyl group is the central challenge. The amino group is inherently more nucleophilic than the hydroxyl group, which provides a basis for selectivity.[1][10] However, this selectivity can be eroded under certain conditions.
To favor N-acylation:
-
Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). O-acylation often requires more energy and is more likely to occur at elevated temperatures.
-
pH Control: In a neutral or slightly acidic medium, the amino group remains a potent nucleophile. Under strongly basic conditions, the hydroxyl group can be deprotonated to form a highly nucleophilic phenoxide ion, which will readily attack the acetylating agent, leading to O-acylation. Using a buffer system, such as sodium acetate in acetic acid, can help maintain an optimal pH.[11]
Caption: Competing N-acylation and O-acylation pathways.
Q5: What is the optimal way to monitor the reaction's progress?
A5: Thin-Layer Chromatography (TLC) is the most effective method. Prepare a developing chamber with a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes). On a TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture itself. The disappearance of the starting material spot and the appearance of a new, single major product spot indicate the reaction is complete. This avoids unnecessarily long reaction times which can lead to byproduct formation.
Part 4: Product Isolation and Purification
Q6: My final product is off-white or brown. What causes discoloration and how can I obtain a pure white solid?
A6: Discoloration is almost always due to the presence of oxidized impurities, either from the starting material or formed during the reaction.[5]
-
Prevention: Use high-purity, colorless starting materials. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent air oxidation.
-
Remediation: The most effective way to remove color is through recrystallization with the addition of a small amount of activated carbon (charcoal).[5] The activated carbon adsorbs the colored polymeric impurities. Dissolve the crude product in a minimum amount of hot solvent, add a spatula-tip of activated carbon, swirl for a few minutes, and then perform a hot filtration to remove the carbon. Allow the filtrate to cool slowly to obtain pure, colorless crystals. Be aware that using too much charcoal can lead to the loss of your desired product.
Q7: I'm having trouble with the recrystallization step and losing most of my product. How do I choose the right solvent and technique?
A7: A successful recrystallization depends on selecting a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot.[4] For N-acetylated compounds, water or aqueous ethanol are often good starting points.
Optimal Recrystallization Protocol:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent, bring the mixture to a boil on a hot plate.
-
Continue adding small portions of the hot solvent until the solid just dissolves. The goal is to use the absolute minimum amount of hot solvent to create a saturated solution.
-
If decolorizing, this is when you would add activated carbon and perform a hot filtration.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[4][5]
-
Collect the crystals by suction filtration, washing them with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.
Validated Experimental Protocols
Protocol 1: Synthesis of N-(2-Amino-4-ethoxyphenyl)acetamide
This protocol is based on standard acetylation procedures for anilines.[6][9]
-
Preparation: In a round-bottom flask, dissolve 10 mmol of 2-amino-4-ethoxyphenol in 20 mL of glacial acetic acid. Stir the mixture until all the solid has dissolved.
-
Reaction: Cool the flask in an ice-water bath. Slowly add 12 mmol (1.2 equivalents) of acetic anhydride to the solution dropwise while stirring.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC until the starting material is no longer visible.
-
Quenching: Once the reaction is complete, pour the reaction mixture slowly into 100 mL of ice-cold water while stirring. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by suction filtration. Wash the solid with cold water until the filtrate is neutral to pH paper.
-
Drying: Allow the crude product to air-dry or dry it in a vacuum oven at a low temperature (~50 °C).
Caption: General experimental workflow for the synthesis.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dried N-(2-Amino-4-ethoxyphenyl)acetamide to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., 30% ethanol in water) and heat the mixture to a boil with stirring.
-
Continue adding small portions of the hot solvent until all the solid dissolves.
-
(Optional) If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for another 2-3 minutes.
-
(Optional) Perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Cool further in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the pure crystals by suction filtration, washing with a small volume of ice-cold recrystallization solvent.
-
Dry the crystals to a constant weight. Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., IR, NMR).
References
-
Hines III, J. V., et al. (2018). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 7), 951–954. [Link]
-
El-Ghozzi, M., et al. (2000). N-(4-Amino-2-methoxyphenyl)acetamide. Acta Crystallographica Section C: Crystal Structure Communications, 56(11), e522-e523. [Link]
-
Hines III, J. V., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. [Link]
-
Zhang, L., & Wang, Y. (2013). Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol. Advanced Materials Research, 781-784, 55-58. [Link]
-
Hill, D. (n.d.). Synthesis of Phenacetin. St. Olaf College. [Link]
-
Hines III, J. V., et al. (2018). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1495–1498. [Link]
-
Various Authors. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Quora. [Link]
-
Chegg User. (2022). Solved 2. Calculate the theoretical yield of phenacetin in grams. Chegg.com. [Link]
- Deshmukh et al. (2023). An environment-friendly process for selective acylation of aminophenol.
-
ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... ResearchGate. [Link]
-
StudyCorgi. (2022). How to Obtain Phenacetin from Acetaminophen. StudyCorgi. [Link]
-
All about chemistry. (2020). acetylation of 4-aminophenol: Mechanism. YouTube. [Link]
-
Deadman, B. J., et al. (2019). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Organic Process Research & Development, 23(9), 1872-1879. [Link]
-
Reddy, K. L., et al. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 1(1), 3. [Link]
-
Royal Society of Chemistry. (2017). Synthesis of Phenacetin. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Hunter College CUNY. (n.d.). Synthesis Preparation of Phenacetin from Acetaminophen. Course Hero. [Link]
-
Sharma, R., et al. (2020). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Organic & Biomolecular Chemistry, 18(29), 5649-5653. [Link]
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- 3. Synthesis Preparation of Phenacetin from Acetaminophen | Hunter College CUNY - Edubirdie [edubirdie.com]
- 4. books.rsc.org [books.rsc.org]
- 5. stolaf.edu [stolaf.edu]
- 6. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
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- 10. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 11. chegg.com [chegg.com]
Technical Support Center: Synthesis of N-(2-Amino-4-ethoxyphenyl)acetamide
Welcome to the technical support center dedicated to the synthesis of N-(2-Amino-4-ethoxyphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges related to impurities during the synthesis of this important intermediate. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively. We will move beyond simple procedural lists to a deeper understanding of the reaction landscape.
The most common and scalable synthetic route to N-(2-Amino-4-ethoxyphenyl)acetamide involves the reduction of its nitro-precursor, N-(4-ethoxy-2-nitrophenyl)acetamide.[1][2] Our discussion will primarily focus on the impurities arising from this pathway.
Section 1: Frequently Asked Questions (FAQs): The 'What' and 'Why'
This section addresses the most common high-level questions encountered in the laboratory.
Q1: What are the primary impurities I should anticipate when synthesizing N-(2-Amino-4-ethoxyphenyl)acetamide?
A1: The impurity profile is almost always a direct reflection of the reaction's completeness and the purity of your starting materials. The primary species to monitor are detailed in the table below.
Table 1: Common Impurities and Their Origins
| Impurity Name | Structure/Description | Origin | Typical Analytical Signature |
|---|---|---|---|
| N-(4-ethoxy-2-nitrophenyl)acetamide | Unreacted Starting Material | Incomplete reduction reaction. | Mass spectrometry (MS) will show a peak corresponding to the molecular weight of the starting material (~224.21 g/mol ). |
| Positional Isomers | e.g., N-(2-Amino-5-ethoxyphenyl)acetamide | Isomeric impurities present in the initial nitro-aromatic starting material.[3] | Difficult to distinguish from the desired product by MS alone. Requires careful NMR analysis or a chromatographic comparison to a known standard. |
| Oxidative Degradation Products | Complex polymeric materials, often colored. | Air oxidation of the aromatic amine product or starting materials.[4][5] Amines are highly sensitive to air.[4] | Broad, unresolved peaks in chromatograms ("humps"). Visible discoloration (pink, brown, black) of the solid product. |
| Hydrolysis Product | 4-ethoxy-2-nitroaniline or 2-amino-4-ethoxyaniline | Hydrolysis of the acetamide group under harsh acidic or basic conditions during reaction or workup. | MS peaks corresponding to the deacetylated molecules. |
| Catalyst Residues | e.g., Palladium, Platinum | Incomplete removal of the heterogeneous catalyst (e.g., Pd/C) after filtration. | Can sometimes be detected by ICP-MS. May cause grayish discoloration of the product. |
| Residual Solvents | e.g., Ethanol, Ethyl Acetate, THF | Incomplete drying of the final product. | Characteristic peaks in ¹H NMR spectrum. |
Q2: My final product is a pinkish or dark brown powder, not the expected white or off-white solid. What is happening?
A2: This is the most frequent issue and is almost always caused by the oxidation of the aromatic amine functional group. Aromatic amines are electron-rich and highly susceptible to air oxidation, which leads to the formation of highly colored polymeric "tar" impurities.[4][5] This can happen at two stages:
-
Starting Material Degradation: If your p-phenetidine-based precursors have been stored for a long time, they may already contain colored impurities.[4]
-
Product Oxidation: The desired N-(2-Amino-4-ethoxyphenyl)acetamide product is also an aromatic amine and can oxidize upon exposure to air, especially during workup, concentration, or prolonged storage.
Q3: My LC-MS analysis shows a significant peak for the unreacted nitro-starting material. Why was my reduction incomplete?
A3: An incomplete reduction is typically traced back to an issue with the catalytic system or reaction conditions. Common causes include:
-
Catalyst Inactivation: The catalyst (e.g., Pd/C) may be old, have reduced surface area, or have been "poisoned" by impurities (like sulfur compounds) in the reagents or solvents.
-
Insufficient Reducing Agent: Whether you are using catalytic hydrogenation (H₂) or a transfer hydrogenation source (like ammonium formate), an insufficient amount will lead to an incomplete reaction.
-
Poor Mass Transfer: In heterogeneous catalysis (with Pd/C), vigorous stirring is essential to ensure the substrate, hydrogen, and catalyst are in constant contact.
-
Inadequate Reaction Time or Temperature: Some reductions may require gentle heating or longer reaction times to proceed to completion.[6] Always monitor the reaction's progress via Thin Layer Chromatography (TLC).[3][6]
Section 2: Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to resolving common experimental failures.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Poor Reagent Quality: The reducing agent is inactive or the catalyst is poisoned. | Use a fresh bottle of the reducing agent. For catalytic hydrogenation, use a fresh, high-quality catalyst from a reputable supplier. |
| Incorrect Reaction Conditions: Temperature is too low or reaction time is too short. | Increase the reaction temperature in small increments (e.g., to 40-50 °C), monitoring for any degradation. Extend the reaction time, checking for completion every hour with TLC.[3] | |
| Presence of Multiple Impurity Spots on TLC | Side Reactions: Conditions may be too harsh, causing degradation. | Use milder reaction conditions. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[7] |
| Impure Starting Material: The N-(4-ethoxy-2-nitrophenyl)acetamide contains isomers or other impurities.[3] | Purify the starting material before the reduction step, typically by recrystallization. | |
| Product "Oils Out" or Fails to Crystallize | High Impurity Level: The presence of significant impurities can lower the melting point of the mixture and inhibit crystal lattice formation.[3] | First, try to purify the crude oil via column chromatography to remove the bulk of the impurities. Then, attempt to recrystallize the purified fractions. |
| Inappropriate Recrystallization Solvent: The solvent may be too good (product won't precipitate) or too poor (product crashes out as an oil). | Perform a solvent screen with small amounts of the crude product. Often, a co-solvent system like ethanol/water is effective for acetanilides.[3] Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. | |
| Product is Discolored (Pink, Brown, or Gray) | Oxidation of Amine: Exposure to air during workup or storage.[4] | Perform the workup and filtration steps as quickly as possible. If the color is intense, perform a decolorization step with activated carbon during recrystallization (see Protocol 3.3). |
| Residual Catalyst: Incomplete filtration of the heterogeneous catalyst (e.g., Pd/C). | Filter the reaction mixture through a pad of Celite® to ensure all fine catalyst particles are removed. A gray or black tint is a classic sign of residual catalyst. |
Section 3: Protocols and Methodologies
Adherence to robust protocols is the best way to ensure reproducibility and purity.
Protocol 3.1: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
This is the most critical in-process check to prevent incomplete reactions.
-
Prepare the TLC Plate: On a silica gel plate, draw a light pencil line ~1 cm from the bottom. Mark three lanes: "S" for Starting Material, "C" for Co-spot, and "R" for Reaction Mixture.
-
Spot the Plate:
-
Dissolve a tiny amount of your N-(4-ethoxy-2-nitrophenyl)acetamide starting material in a suitable solvent (e.g., ethyl acetate). Spot this on the "S" and "C" lanes.
-
Carefully take a small aliquot from your reaction mixture (e.g., with a capillary tube), dilute it, and spot it on the "R" and "C" lanes.
-
-
Develop the Plate: Place the plate in a sealed chamber containing an appropriate mobile phase (e.g., 50:50 Ethyl Acetate:Hexane is a good starting point). Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). The nitro-aromatic starting material will be UV active.
-
Interpret: The reaction is complete when the spot corresponding to the starting material (check the "S" lane) has completely disappeared from the "R" lane. The appearance of a new, typically lower Rf spot, indicates product formation.
Protocol 3.2: Standard Purification by Recrystallization
-
Choose a Solvent System: Select a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol or an ethanol/water mixture).[3]
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or residual catalyst), perform a gravity filtration of the hot solution into a clean, pre-warmed flask.
-
Crystallize: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the purified crystals under vacuum.
Protocol 3.3: Decolorization using Activated Carbon
This step should be integrated into the recrystallization protocol if your product is colored.[5]
-
After the crude product is fully dissolved in the minimum amount of hot solvent (Step 2 of Protocol 3.2), remove the flask from the heat source.
-
Add a very small amount of activated carbon (typically 1-2% of the crude product's weight) to the hot solution. Caution: Add the carbon slowly, as the solution may boil vigorously upon its addition.
-
Swirl the mixture for a few minutes.
-
Perform a hot gravity filtration through a fluted filter paper to remove the activated carbon. The filtrate should be colorless or significantly lighter.
-
Proceed with Step 4 of the recrystallization protocol.
Section 4: Visualizing Impurity Pathways and Troubleshooting
Visual models can help clarify the relationships between reaction steps and potential outcomes.
Diagram 1: Synthesis Pathway and Key Impurity Junctions
This diagram illustrates the main transformation and the points where common impurities are generated.
Caption: Primary synthesis route and points of impurity formation.
Diagram 2: Troubleshooting Workflow for Discolored Product
This decision tree provides a logical sequence of steps to diagnose and solve product discoloration.
Caption: A logical workflow for diagnosing and fixing product discoloration.
References
-
Study.com. (n.d.). List the major errors that could be encountered in the synthesis of phenacetin from p-acetamidophenol. Homework.Study.com. Available at: [Link]
-
Study.com. (n.d.). What are the expected impurities in acetophenetidin synthesis and would these be seen in the spectra? Homework.Study.com. Available at: [Link]
-
St. Olaf College. (n.d.). Synthesis of Phenacetin. Retrieved from [Link]
-
Chegg.com. (2023, September 14). Amide Synthesis of Acetophenetidin. Retrieved from [Link]
-
IUCr. (n.d.). N-(4-Amino-2-methoxyphenyl)acetamide. Retrieved from [Link]
Sources
- 1. N-(2-amino-4-ethoxyphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. stolaf.edu [stolaf.edu]
- 5. Solved Amide Synthesis of Acetophenetidin:2.0 grams of | Chegg.com [chegg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4'-Aminoacetanilide synthesis - chemicalbook [chemicalbook.com]
"N-(2-Amino-4-ethoxyphenyl)acetamide" stability and storage conditions
Technical Support Center: N-(2-Amino-4-ethoxyphenyl)acetamide
A Guide to Stability, Storage, and Handling for Researchers
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-(2-Amino-4-ethoxyphenyl)acetamide (CAS: 67169-91-9). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this chemical compound during experimental use. As a substituted acetanilide, its stability profile is influenced by the presence of both an amine and an amide functional group on the phenyl ring, making proper handling critical for reproducible results.
This guide provides answers to frequently asked questions, troubleshooting for common issues, and validated protocols based on established chemical principles and data from related compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and storage of N-(2-Amino-4-ethoxyphenyl)acetamide.
Q1: What are the ideal long-term and short-term storage conditions for solid N-(2-Amino-4-ethoxyphenyl)acetamide?
A: Proper storage is the most critical factor in maintaining the integrity of the compound. Due to its chemical structure, specifically the aromatic amine group, it is susceptible to degradation.
-
Long-Term Storage (Months to Years): For maximum stability, store the solid compound at -20°C.[1] The container should be tightly sealed and the headspace purged with an inert gas like argon or nitrogen before sealing. This minimizes exposure to both oxygen and ambient moisture.
-
Short-Term Storage (Days to Weeks): Storage at 2-8°C in a desiccator is acceptable for routine use.[2] The key is to strictly limit exposure to moisture and air. Always allow the container to warm to room temperature before opening to prevent condensation of water vapor onto the solid material.
Q2: My solid N-(2-Amino-4-ethoxyphenyl)acetamide has developed a pink or brownish tint. What caused this, and can I still use it?
A: The development of a colored tint is a classic indicator of oxidation. The primary amino group (-NH₂) on the aromatic ring is susceptible to air oxidation, which can form highly colored quinone-imine or other polymeric impurities. This process can be accelerated by exposure to light and moisture.[3]
Causality: Aromatic amines are electron-rich and can be easily oxidized. The presence of the ethoxy group further activates the ring, making the amino group even more sensitive.
Usability: The presence of color signifies that the compound is no longer pure. For sensitive quantitative experiments or in drug development pathways, using the discolored material is not recommended as the impurities could lead to artifactual results or unpredictable side reactions. For less sensitive applications, its use may be acceptable, but the results should be interpreted with caution. We strongly advise performing a purity check (see Protocol 3.2) before use.
Q3: The compound appears clumpy and is difficult to weigh accurately. What is the cause?
A: This is a sign of moisture absorption. Related acetamide compounds are known to be hygroscopic or even deliquescent, meaning they readily absorb water from the atmosphere.[4][5] When the compound absorbs water, it can become sticky, form clumps, and its effective concentration by weight will be reduced.
Expert Insight: To prevent this, handle the compound in a low-humidity environment, such as a glove box or a room with a dehumidifier. If clumping has already occurred, the material can be dried in a vacuum desiccator over a strong desiccant (e.g., phosphorus pentoxide) for several hours, but this will not reverse any chemical degradation that may have occurred.
Q4: What are the primary chemical degradation pathways I should be aware of?
A: There are two main pathways of concern for N-(2-Amino-4-ethoxyphenyl)acetamide:
-
Oxidation: As discussed in Q2, the aromatic amino group is prone to oxidation by atmospheric oxygen, leading to colored impurities. This is often the most visible form of degradation for the solid material.[3]
-
Hydrolysis: The acetamide (-NHC(O)CH₃) linkage is an amide bond. Under strongly acidic or basic conditions, especially in solution and with heat, this bond can be hydrolyzed. Acid-catalyzed hydrolysis is a known degradation pathway for related N-acyl amino compounds.[6][7] This would result in the formation of 2-amino-4-ethoxyaniline and acetic acid.
Q5: How stable is this compound in solution? Are there recommended solvents or pH conditions?
A: The stability in solution is significantly lower than in its solid state and is highly dependent on the solvent and pH.
-
Solvent Choice: Use aprotic, anhydrous solvents (e.g., anhydrous DMSO, DMF, or acetonitrile) for preparing stock solutions. Avoid prolonged storage in protic solvents like methanol or ethanol unless experimental conditions require it, as they can participate in solvolysis reactions.
-
pH Considerations: Based on data from structurally similar compounds, N-(2-Amino-4-ethoxyphenyl)acetamide is expected to be most stable in a slightly acidic to neutral pH range.[6] Strong acidic conditions (pH < 2) can accelerate the hydrolysis of the amide bond.[6][7] Strongly basic conditions should also be avoided as they can promote both hydrolysis and oxidation.
-
Stock Solutions: Prepare stock solutions fresh whenever possible. If storage is necessary, store single-use aliquots at -80°C for no more than one month.[1] Before use, thaw the aliquot and use it immediately. Do not subject solutions to repeated freeze-thaw cycles.
Part 2: Troubleshooting Guide
| Problem Observed | Probable Scientific Cause | Recommended Action & Validation |
| Inconsistent biological activity or analytical results between batches. | Compound degradation due to improper storage or handling, leading to lower active concentration and the presence of impurities. | 1. Verify Purity: Perform a purity analysis (e.g., LC-MS, NMR, or TLC as per Protocol 3.2) on the current batch. 2. Review Storage: Audit your storage conditions against the recommendations in Table 1. 3. Isolate Variable: Use a new, unopened vial of the compound and repeat the experiment to confirm if the compound was the source of inconsistency. |
| Solid material is discolored (yellow, pink, or brown). | Oxidation of the aromatic amine group due to exposure to air and/or light.[3] | 1. Cease Use for Critical Assays: Do not use for quantitative or sensitive applications. 2. Consider Purification: If the material is valuable, it may be possible to repurify it by recrystallization or column chromatography. 3. Prevention: For future lots, ensure storage is under an inert atmosphere (argon/nitrogen) and protected from light. |
| Difficulty dissolving the compound in a non-polar solvent where it should be soluble. | Formation of polar, insoluble polymeric impurities from oxidation. Alternatively, the compound may have absorbed water, increasing its polarity. | 1. Attempt Sonication: Gently sonicate the solution to aid dissolution. 2. Filter Solution: If particulates remain, filter the solution through a 0.22 µm syringe filter before use to remove insoluble impurities. Note that this will lower the effective concentration. 3. Validate Handling: Ensure proper drying and handling procedures are followed to prevent moisture absorption. |
Part 3: Experimental Protocols & Workflows
Diagram 1: Workflow for Incoming Material Inspection & Handling
This workflow provides a logical sequence for processing a new shipment of N-(2-Amino-4-ethoxyphenyl)acetamide to ensure its integrity from the start.
Caption: Decision workflow for handling new compound lots.
Protocol 3.1: Recommended Storage and Handling Procedure
-
Warm to Ambient Temperature: Before opening, always allow the container to equilibrate to room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold powder.
-
Handle in a Controlled Environment: Whenever possible, weigh and handle the solid compound in a glove box under an inert atmosphere or in a room with low humidity.
-
Use Appropriate Tools: Use clean, dry spatulas and weighing vessels.
-
Minimize Exposure: Open the container for the shortest time possible.
-
Reseal Properly: After dispensing, tightly reseal the container. For the main stock, purge the headspace with argon or nitrogen before sealing for long-term storage.
-
Store Correctly: Return the main stock to its designated long-term storage condition (-20°C) and the working vial to its short-term condition (2-8°C, desiccated) immediately after use.[1][2]
Protocol 3.2: Assessing Compound Purity via Thin-Layer Chromatography (TLC)
This protocol provides a rapid, self-validating method to check for the presence of degradation products.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Mobile Phase (Solvent System): A 70:30 mixture of Ethyl Acetate:Hexane is a good starting point. Adjust polarity as needed.
-
Sample Vials
-
Anhydrous solvent for sample dissolution (e.g., Ethyl Acetate or Dichloromethane)
-
UV lamp (254 nm)
-
(Optional) Iodine staining chamber
Procedure:
-
Prepare Samples:
-
Test Sample: Dissolve a small amount (~1 mg) of the potentially degraded compound in ~0.5 mL of solvent.
-
Reference Sample (Control): If available, dissolve a similar amount from a new, unopened vial or a trusted lot. This is the key to a self-validating system.
-
-
Spot the TLC Plate: Using a capillary tube, spot a small amount of the "Test Sample" and the "Reference Sample" side-by-side on the TLC plate baseline, about 1 cm from the bottom. Keep the spots small.
-
Develop the Plate: Place the plate in a developing chamber pre-saturated with the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Interpret:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). The aromatic compound should appear as a dark spot.
-
Interpretation:
-
Pure Compound: The "Test Sample" lane should show a single, distinct spot with the same retention factor (Rf) as the "Reference Sample."
-
Degraded Compound: The "Test Sample" lane will show the main spot and one or more additional spots. Oxidative impurities are often more polar and will appear as new spots with a lower Rf (closer to the baseline).
-
-
Part 4: Data Summary & Degradation Visualization
Table 1: Summary of Recommended Storage Conditions
| Condition | Solid Compound | Solution (in aprotic solvent) |
| Temperature | -20°C (Long-term)[1] 2-8°C (Short-term) | -80°C |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Headspace purged with Inert Gas |
| Container | Tightly sealed, amber glass vial | Tightly sealed, single-use aliquots |
| Light | Protect from light | Protect from light |
| Max Duration | > 2 years (at -20°C) | ≤ 1 month (at -80°C) |
Diagram 2: Potential Degradation Pathways
This diagram illustrates the two primary chemical vulnerabilities of the N-(2-Amino-4-ethoxyphenyl)acetamide molecule.
Caption: Simplified chemical degradation pathways.
References
- Philagro Safety Data Sheet Retain. (n.d.).
- Smolecule. (2023, August 15). Buy N-(4-Aminophenyl)-2-ethoxyacetamide | 56709-12-7.
- ChemicalBook. (n.d.). Phenacetin | 62-44-2.
- Flinn Scientific. (n.d.). Safety Data Sheet (SDS) Acetamide.
- ChemicalBook. (2024, December 21). Chemical Safety Data Sheet MSDS / SDS - N-(4-ethoxy-2-nitrophenyl)acetamide.
- NOAA. (n.d.). PHENACETIN - CAMEO Chemicals.
- ECHEMI. (n.d.). N-(4-Aminophenyl)acetamide SDS, 122-80-5 Safety Data Sheets.
- Carl ROTH. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide.
- PubChem. (n.d.). Acetamide, N-(2-amino-4-ethoxyphenyl)-. National Center for Biotechnology Information.
- U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(2-amino-4-ethoxyphenyl)- - Substance Details.
- MedchemExpress.com. (n.d.). Phenacetin-13C | Stable Isotope.
- National Institutes of Health. (n.d.). Thermodynamic Characteristics of Phenacetin in Solid State and Saturated Solutions in Several Neat and Binary Solvents.
- ACS Publications. (2014, March 12). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry.
- PubChem. (n.d.). N-(3-amino-4-ethoxyphenyl)acetamide. National Center for Biotechnology Information.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. PHENACETIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. N-(3-amino-4-ethoxyphenyl)acetamide | C10H14N2O2 | CID 28207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenacetin | 62-44-2 [chemicalbook.com]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. Buy N-(4-Aminophenyl)-2-ethoxyacetamide | 56709-12-7 [smolecule.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-(2-Amino-4-ethoxyphenyl)acetamide Recrystallization
Welcome to the technical support guide for the recrystallization of N-(2-Amino-4-ethoxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is N-(2-Amino-4-ethoxyphenyl)acetamide and why is its purity important?
N-(2-Amino-4-ethoxyphenyl)acetamide is an organic compound featuring amine, amide, and ether functional groups.[1][2] As a potential intermediate in the synthesis of pharmaceuticals, particularly analgesics, its purity is paramount.[3][4] Impurities can lead to undesirable side reactions, lower the yield of subsequent steps, and introduce toxicological risks in drug development pipelines. Recrystallization is a critical purification technique used to isolate the compound from unreacted starting materials, byproducts, and other contaminants.
Q2: What are the key physical properties I should be aware of before starting?
Understanding the physical properties of N-(2-Amino-4-ethoxyphenyl)acetamide is fundamental to designing a successful recrystallization protocol. While extensive data for this specific isomer is not widely published, we can compile the known information and make logical inferences based on its structure.
| Property | Value / Information | Source / Rationale |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 194.23 g/mol | [1][2] |
| CAS Number | 67169-91-9 | [1][2] |
| Melting Point | Not widely reported in literature.[5] A key experimental goal is to determine a sharp melting point range for the purified product. For comparison, the related compound Phenacetin (N-(4-ethoxyphenyl)acetamide) melts at 133-138 °C.[6] | |
| Expected Solubility | Due to the presence of polar amine (-NH₂), amide (-NHC=O), and ether (-O-) groups, the molecule is expected to be soluble in polar organic solvents. It should have limited solubility in non-polar solvents. The principle of "like dissolves like" is the primary guide.[7][8] |
Recrystallization Workflow & Core Principles
Recrystallization operates on the principle that most solids are more soluble in a hot solvent than in a cold one.[8] An ideal solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures, while impurities remain either completely soluble or completely insoluble at all temperatures.
Caption: General workflow for purification by recrystallization.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the recrystallization of N-(2-Amino-4-ethoxyphenyl)acetamide.
Problem: The compound will not dissolve.
-
Question: I've added the hot solvent, but my solid isn't dissolving. What's wrong?
-
Answer & Solutions:
-
Insufficient Solvent: You may not have added enough solvent. Add small, additional portions of the hot solvent to the boiling mixture until the solid dissolves. Be patient, as some compounds dissolve slowly.[9]
-
Incorrect Solvent Choice: The solvent may be too non-polar for your compound. Based on its structure, polar solvents should be effective. If you are using a non-polar solvent like hexane, it is unlikely to work. Refer to the solvent screening protocol below.
-
Insoluble Impurities: If a significant portion of your compound has dissolved but a small amount of solid remains, these are likely insoluble impurities. Do not add large excesses of solvent to dissolve them. Instead, proceed to hot filtration to remove them.[8][9]
-
Problem: No crystals form upon cooling.
-
Question: My solution has cooled to room temperature and even been in an ice bath, but I see no crystals. Where did my product go?
-
Answer & Solutions: This is a very common issue, usually caused by one of two things:
-
Too Much Solvent: This is the most frequent cause of recrystallization failure.[10] If the solution is not saturated upon cooling, crystals will not form.
-
Solution: Gently heat the solution to evaporate some of the solvent. A rotary evaporator can also be used.[10] Reduce the volume by 20-30% and then allow it to cool again. You can check for saturation by dipping a glass rod in the solution; a solid film should form on the rod as the solvent evaporates.
-
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystallization has not been initiated.[7][10]
-
Solution 1: Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask just below the liquid level. The microscopic scratches provide a nucleation surface for crystal growth.[10][11]
-
Solution 2: Seed Crystals. If you have a small amount of the original crude or pure solid, add a tiny "seed" crystal to the solution. This provides a template for crystallization to begin.[7][11]
-
-
Problem: The compound "oils out" instead of crystallizing.
-
Question: Instead of forming solid crystals, my product is separating as a gooey, oily liquid. How do I fix this?
-
Answer & Solutions: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[10][12] This is common for compounds with lower melting points or when the solution is too concentrated.
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20%) more solvent to make the solution less concentrated.[10][12]
-
Ensure Slow Cooling: Allow the solution to cool much more slowly. A hot solution should not be placed directly into an ice bath. Let it cool to room temperature on the benchtop, perhaps insulated with paper towels, before moving it to an ice bath. Slow cooling is crucial for forming a proper crystal lattice.[13]
-
Scratch While Hot: Vigorously scratching the flask as the solution cools can sometimes encourage crystallization to begin at a higher temperature, preventing oiling.[12]
-
Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to your compound's melting point. Consider a solvent with a lower boiling point.
-
Problem: The final yield is very low.
-
Question: I got pure crystals, but my final mass is less than 20% of what I started with. What happened?
-
Answer & Solutions:
-
Excess Solvent: As mentioned, using too much solvent is a primary cause of low yield, as a significant amount of product will remain in the cold mother liquor.[7][11]
-
Premature Crystallization: Product may have crystallized in the filter funnel during hot filtration. To prevent this, use a stemless funnel, keep the filtration apparatus hot, and use a slight excess of hot solvent, which you can later evaporate.[9][12]
-
Washing with Warm Solvent: The crystals must be washed with a minimum amount of ice-cold solvent. Using room temperature or warm solvent will re-dissolve a significant portion of your purified product.[7]
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes before filtration to maximize crystal formation.
-
Caption: A decision tree for troubleshooting common recrystallization problems.
Experimental Protocols
Protocol 1: Solvent Screening
The selection of the right solvent is the most critical step for a successful recrystallization.[14]
-
Setup: Place ~20-30 mg of your crude N-(2-Amino-4-ethoxyphenyl)acetamide into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add ~0.5 mL of a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone).[14][15] Agitate the mixture.
-
Heating: For the tubes where the compound was insoluble at room temperature, gently heat them in a water bath or on a hot plate.
-
Cooling: Allow the test tubes with dissolved solid to cool slowly to room temperature, then place them in an ice bath.
-
Observation: The best solvent will be the one that produces a large quantity of crystalline solid upon cooling.
-
Protocol 2: Single-Solvent Recrystallization Procedure
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise from a pipette while the flask is being heated (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid. This is the "minimum of near-boiling solvent".[7]
-
Hot Filtration (if needed): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Work quickly to prevent the product from crystallizing prematurely.[9]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling ("shock cooling") can cause the solid to precipitate as an amorphous powder, trapping impurities.[11][13]
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum for a period or by transferring them to a watch glass to air dry. Ensure the solid is completely dry before taking a final mass and melting point.[7]
References
-
Recrystallization1. (n.d.). Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]
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2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]
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Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Retrieved from [Link]
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What is the best solvent for recrystallization? (2017, February 16). Quora. Retrieved from [Link]
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Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]
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Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]
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3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
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Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]
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Recrystallization. (n.d.). Retrieved from [Link]
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Acetamide, N-(2-amino-4-ethoxyphenyl)- - Substance Details - SRS. (n.d.). US EPA. Retrieved from [Link]
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Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
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Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). (n.d.). Cheméo. Retrieved from [Link]
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N-p-phenetylacetamide. (2025, May 20). Molbase. Retrieved from [Link]
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N-(4-Amino-2-ethoxyphenyl)acetamide. (n.d.). MySkinRecipes. Retrieved from [Link]
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N-(4-Methoxy-2-nitrophenyl)acetamide. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020, November 20). Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]
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N-(4-Methoxy-3-nitrophenyl)acetamide. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2025, August 8). ResearchGate. Retrieved from [Link]
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"N-(2-Amino-4-ethoxyphenyl)acetamide" solubility issues and solutions
Welcome to the technical support resource for N-(2-Amino-4-ethoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation with this compound. Our approach is rooted in foundational chemical principles and backed by established methodologies to ensure you can achieve consistent and reliable results.
Introduction: Understanding the Molecule
N-(2-Amino-4-ethoxyphenyl)acetamide is an aromatic amide with structural features that present predictable, yet manageable, solubility challenges. The presence of a hydrophobic ethoxy group and a phenyl ring, combined with a polar amino and amide group, results in a molecule with limited aqueous solubility. This guide provides a systematic approach to overcoming these issues. While specific solubility data for N-(2-Amino-4-ethoxyphenyl)acetamide is not extensively published, we can draw valuable insights from its close structural analog, Phenacetin (N-(4-ethoxyphenyl)acetamide), to inform our strategies.[1][2]
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter in the laboratory, offering explanations and actionable protocols.
Issue 1: Poor Solubility in Aqueous Buffers
Question: I am unable to dissolve N-(2-Amino-4-ethoxyphenyl)acetamide in my standard aqueous buffer (e.g., PBS, pH 7.4) to reach my desired concentration. What is causing this, and how can I fix it?
Root Cause Analysis: The molecular structure of N-(2-Amino-4-ethoxyphenyl)acetamide contains significant non-polar regions, namely the ethoxy group and the benzene ring, which limit its interaction with water molecules.[1] At neutral pH, the primary amino group is not fully protonated, further reducing its affinity for aqueous media.
Solutions:
1. pH Adjustment: The primary amino group on the phenyl ring offers a handle for pH-dependent solubility enhancement. By lowering the pH, you can protonate this group, introducing a positive charge and significantly increasing the molecule's polarity and, consequently, its aqueous solubility.
Protocol 1: pH-Solubility Profiling
Objective: To determine the optimal pH for dissolving N-(2-Amino-4-ethoxyphenyl)acetamide in an aqueous solution.
Materials:
-
N-(2-Amino-4-ethoxyphenyl)acetamide
-
A series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 2 to 8.
-
0.1 M HCl and 0.1 M NaOH for fine pH adjustments.
-
Vortex mixer and/or sonicator.
-
Calibrated pH meter.
-
Analytical balance.
-
HPLC or UV-Vis spectrophotometer for concentration measurement.
Procedure:
-
Prepare saturated solutions by adding an excess of the compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the solutions through a 0.22 µm filter to remove undissolved solid.
-
Measure the pH of the filtrate.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC).
-
Plot solubility (e.g., in mg/mL or µM) against the final pH to identify the pH at which solubility is maximized.
Caption: Effect of pH on the ionization and solubility of the amino group.
2. Co-solvency: If pH modification is not suitable for your experimental system, the use of co-solvents is a powerful alternative. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby lowering the energy required to dissolve a hydrophobic solute.[3][4]
Table 1: Common Co-solvents for Enhancing Solubility [4]
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 5-20% (v/v) | Generally well-tolerated in many biological systems. |
| Propylene Glycol | 10-30% (v/v) | A common excipient in pharmaceutical formulations. |
| Polyethylene Glycol 400 (PEG 400) | 10-40% (v/v) | Higher viscosity; effective for highly insoluble compounds. |
| Dimethyl Sulfoxide (DMSO) | 1-10% (v/v) | Use with caution; can have biological effects and toxicity. |
Protocol 2: Co-solvent Screening
Objective: To identify an effective co-solvent system for N-(2-Amino-4-ethoxyphenyl)acetamide.
-
Prepare a high-concentration stock solution of the compound in a pure co-solvent (e.g., 100 mg/mL in DMSO).
-
In separate vials, prepare a series of aqueous buffers containing different concentrations of the co-solvent (e.g., 5%, 10%, 20% ethanol in PBS).
-
Add a small aliquot of the stock solution to each co-solvent/buffer mixture to reach the target final concentration.
-
Vortex immediately and observe for any precipitation.
-
Allow the solutions to stand for at least one hour and re-inspect for any delayed precipitation.
-
The optimal co-solvent system is the one that uses the lowest concentration of the organic solvent while maintaining the compound in solution.
Issue 2: Difficulty Achieving Desired Concentration in Organic Solvents
Question: I am having trouble dissolving N-(2-Amino-4-ethoxyphenyl)acetamide in common organic solvents like methanol or acetone. Which solvent should I use?
Root Cause Analysis: While more soluble in organic solvents than in water, achieving high concentrations can still be challenging if the solvent polarity is not well-matched to the solute. The presence of both hydrogen bond donors (amine, amide) and acceptors (amide oxygen, ether oxygen) means that both polar protic and aprotic solvents should be considered.
Solution: A systematic solvent screening is recommended. Based on data for the related compound Phenacetin, solvents like ethanol, methanol, and dichloromethane are good starting points.[1] More polar aprotic solvents may also be effective.
Table 2: Suggested Organic Solvents for Screening (Ranked by Polarity)
| Solvent | Polarity Index | Notes |
| Methanol | 5.1 | Polar protic. Good starting point. |
| Ethanol | 4.3 | Polar protic. Often a good choice.[1] |
| Acetonitrile | 5.8 | Polar aprotic. |
| Dimethylformamide (DMF) | 6.4 | Highly polar aprotic. Effective for many amides. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly polar aprotic. Often a solvent of last resort due to its high boiling point and potential reactivity. |
| Dichloromethane (DCM) | 3.1 | Non-polar. May be effective due to the aromatic ring.[1] |
Expert Tip: Gentle warming and sonication can often significantly increase the rate of dissolution in organic solvents. However, always check the thermal stability of your compound first.
Issue 3: Precipitation When Diluting a Stock Solution
Question: My compound is fully dissolved in 100% DMSO, but it crashes out of solution when I dilute it into my aqueous cell culture medium or assay buffer. Why is this happening?
Root Cause Analysis: This is a classic case of supersaturation and solvent shifting. The compound has high solubility in the organic stock solution (e.g., DMSO) but very low solubility in the final aqueous medium. When a small volume of the stock is added to the buffer, the DMSO is diluted, the solvent environment becomes predominantly aqueous, and the compound's solubility limit is exceeded, causing it to precipitate.
Solutions:
-
Reduce Final Concentration: The simplest solution is to work at a lower final concentration of the compound.
-
Incorporate Surfactants: Adding a small amount of a non-ionic surfactant to the final aqueous medium can help keep the compound solubilized by forming micelles.[5][6] Polysorbate 80 (Tween 80) or Poloxamer 188 are common choices, often used at concentrations just above their critical micelle concentration (CMC).
-
Use a Co-solvent in the Final Medium: If your experiment can tolerate it, having a low percentage of a co-solvent (like ethanol or propylene glycol) in the final aqueous buffer can prevent precipitation.[4]
-
Controlled Addition: Instead of adding the stock solution as a single bolus, add it dropwise while vortexing the aqueous medium vigorously. This can sometimes prevent localized high concentrations that trigger precipitation.
Caption: General workflow for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of N-(2-Amino-4-ethoxyphenyl)acetamide that influence its solubility? A: The primary factors are the hydrophobic ethoxy group and phenyl ring, which decrease aqueous solubility, and the polar amino and amide groups, which provide sites for hydrogen bonding and pH-dependent ionization.
Q2: How can I quickly predict a good starting solvent? A: For a first attempt in an aqueous system, try an acidic buffer (pH 3-4). For an organic system, ethanol or methanol are excellent starting points due to their ability to act as both hydrogen bond donors and acceptors.[1]
Q3: What are the first experimental steps I should take to assess solubility? A: A simple visual solubility test is a good first step. Try to dissolve 1 mg of the compound in 1 mL of your desired solvent. If it dissolves, try 10 mg/mL. This will give you a rough idea of whether the solubility is low (<1 mg/mL), moderate (1-10 mg/mL), or high (>10 mg/mL) and will guide your subsequent, more quantitative experiments like the pH-solubility profile.
Q4: Are there any specific safety precautions for this compound? A: Yes. While a specific safety data sheet for N-(2-Amino-4-ethoxyphenyl)acetamide is not readily available, related compounds like Phenacetin are classified as potentially carcinogenic and can cause organ damage with prolonged exposure.[7][8] Always handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[9][10] Consult the material safety data sheet (MSDS) provided by your supplier for the most accurate and detailed safety information.
References
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Slideshare. (n.d.). Methods of solubility enhancements. Link
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Link
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Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Link
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PharmaTutor. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Link
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National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Link
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BLD Pharm. (n.d.). N-(2-amino-4-ethoxyphenyl)acetamide. Link
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Solubility of Things. (n.d.). Phenacetin. Link
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Cheméo. (n.d.). Phenacetin (CAS 62-44-2). Link
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National Center for Biotechnology Information. (n.d.). Acetamide, N-(2-amino-4-ethoxyphenyl)-. Link
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ResearchGate. (n.d.). The solubility values of phenacetin expressed as molar fractions. Link
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Sigma-Aldrich. (2025). Safety Data Sheet - Acetamide. Link
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National Center for Biotechnology Information. (n.d.). Phenacetin. Link
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ChemicalBook. (n.d.). Phenacetin. Link
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Fisher Scientific. (2025). Safety Data Sheet. Link
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U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(2-amino-4-ethoxyphenyl)-. Link
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ChemBK. (n.d.). N-(4-ethoxyphenyl)-acetamide. Link
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National Center for Biotechnology Information. (n.d.). N-(3-amino-4-ethoxyphenyl)acetamide. Link
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CAS Common Chemistry. (n.d.). N-(2-Amino-4-ethoxyphenyl)acetamide. Link
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ChemicalBook. (n.d.). N-(2-amino-4-ethoxyphenyl)acetamide synthesis. Link
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Fisher Scientific. (2013). MSDS - Acetamide. Link
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thinkSRS.com. (2005). Material Safety Data Sheet - Phenacetin MSDS. Link
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Carl ROTH. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Link
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ChemicalBook. (2025). N-(4-AMINO-2-ETHOXYPHENYL)ACETAMIDE. Link
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A Comparative Analysis of N-(2-Amino-4-ethoxyphenyl)acetamide and Its Positional Isomers: A Guide for Researchers
In the landscape of pharmaceutical research and development, a deep understanding of isomeric purity and the distinct physicochemical and biological properties of positional isomers is paramount. This guide provides a comprehensive comparative analysis of N-(2-Amino-4-ethoxyphenyl)acetamide and its key positional isomers: N-(3-Amino-4-ethoxyphenyl)acetamide and N-(4-Amino-2-ethoxyphenyl)acetamide. These aromatic amines are structurally related to phenacetin, a once-common analgesic, and their differential properties are of significant interest in medicinal chemistry and drug metabolism studies.
This document will delve into the synthesis, characterization, and potential biological activities of these isomers, offering researchers a foundational understanding of their structure-property relationships. The experimental protocols and comparative data presented herein are designed to be a valuable resource for scientists engaged in the synthesis, analysis, and evaluation of novel pharmaceutical compounds.
Introduction to Positional Isomerism in Aromatic Amines
Positional isomers, also known as regioisomers, share the same molecular formula but differ in the position of substituents on an aromatic ring. In the case of N-(Amino-4-ethoxyphenyl)acetamide, the position of the amino (-NH2) group on the phenoxy ring dictates the distinct chemical and physical properties of each isomer, which can, in turn, influence their biological activity and metabolic fate.
The three isomers under consideration are:
-
N-(2-Amino-4-ethoxyphenyl)acetamide (ortho-isomer): The amino group is positioned ortho to the acetamido group.
-
N-(3-Amino-4-ethoxyphenyl)acetamide (meta-isomer): The amino group is positioned meta to the acetamido group.
-
N-(4-Amino-2-ethoxyphenyl)acetamide (para-isomer): The amino group is positioned para to the acetamido group.
Understanding the nuances of these isomers is critical for controlling the purity of synthetic intermediates and for elucidating structure-activity relationships (SAR) in drug discovery programs.
Synthesis and Physicochemical Properties
The synthesis of these isomers typically involves the reduction of the corresponding nitro precursor. The choice of reducing agent and reaction conditions can be optimized to achieve high yields and purity.
General Synthesis Pathway
A representative synthetic route involves a two-step process starting from the appropriate nitrophenetole derivative:
-
Nitration: Introduction of a nitro group onto the phenetole ring.
-
Acetylation: Acetylation of the amino group.
-
Reduction: Reduction of the nitro group to an amino group.
The specific starting material will determine the final position of the amino group. For instance, the synthesis of N-(2-Amino-4-ethoxyphenyl)acetamide would start from 4-ethoxy-2-nitroaniline.
Experimental Protocol: Representative Synthesis of an N-(Amino-4-ethoxyphenyl)acetamide Isomer (Reduction of the Nitro Precursor)
This protocol outlines a general method for the reduction of a nitrophenylacetamide to the corresponding aminophenylacetamide using iron powder in the presence of an acid.
Materials:
-
N-(4-ethoxy-2-nitrophenyl)acetamide (or other nitro isomer)
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-(4-ethoxy-2-nitrophenyl)acetamide (1 equivalent) and ethanol.
-
To this suspension, add a solution of glacial acetic acid in water.
-
Heat the mixture to reflux and then add iron powder (excess, e.g., 3-5 equivalents) portion-wise over 30 minutes.
-
Continue refluxing the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residue.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of N-(Amino-4-ethoxyphenyl)acetamide isomers.
Comparative Physicochemical Properties
The position of the amino group significantly influences the physicochemical properties of the isomers, such as melting point, polarity, and spectroscopic characteristics.
| Property | N-(2-Amino-4-ethoxyphenyl)acetamide | N-(3-Amino-4-ethoxyphenyl)acetamide | N-(4-Amino-2-ethoxyphenyl)acetamide |
| Molecular Formula | C10H14N2O2 | C10H14N2O2 | C10H14N2O2 |
| Molecular Weight | 194.23 g/mol | 194.23 g/mol | 194.23 g/mol |
| CAS Number | 67169-91-9[2] | 17026-81-2[3] | 848655-78-7 |
| Predicted Polarity | Higher due to potential for intramolecular H-bonding | Moderate | Lower |
| Predicted pKa | Amino group pKa will be influenced by the ortho acetamido group | Amino group pKa will be less affected by the meta acetamido group | Amino group pKa will be influenced by the para acetamido group |
Analytical Characterization
The unambiguous identification and differentiation of these isomers are crucial. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for the separation and quantification of these isomers. The difference in their polarity will lead to distinct retention times. A method employing a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[2][4][5]
Experimental Protocol: Comparative HPLC Analysis
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: 20 mM Phosphate buffer (pH 7.0)
-
B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Procedure:
-
Prepare standard solutions of each isomer in the mobile phase.
-
Inject a mixture of the three isomers to determine their relative retention times.
-
Inject individual isomer solutions to confirm peak identity.
-
The expected elution order would be based on polarity, with the most polar compound eluting first. Due to potential intramolecular hydrogen bonding, the ortho-isomer may exhibit different chromatographic behavior than expected based solely on substituent effects.
Diagram: Analytical Workflow
Caption: Workflow for the separation and identification of the isomers.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer, providing a definitive fingerprint for identification.
-
¹H NMR: The aromatic region will show characteristic splitting patterns (e.g., doublets, triplets, and doublet of doublets) depending on the substitution pattern. The chemical shifts of the amino and amide protons will also vary.
-
¹³C NMR: The chemical shifts of the aromatic carbons will be different for each isomer due to the varying electronic effects of the substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the key functional groups present in the molecules, such as the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and the C-O stretch of the ether. While the spectra of the isomers will be broadly similar, subtle differences in the N-H stretching region may indicate differences in hydrogen bonding.[6][7]
Comparative Biological Activity: An Outlook
While direct comparative studies on the biological activities of these specific isomers are not extensively reported, we can infer potential differences based on the known activities of related aminophenol and phenacetin derivatives.[8][9][10][11][12][13][14][15] The position of the amino group can drastically affect how the molecule interacts with biological targets and how it is metabolized.
Potential Areas of Investigation:
-
Cytotoxicity: Aminophenol derivatives have been shown to exhibit varying levels of cytotoxicity. It is plausible that the different isomers of N-(Amino-4-ethoxyphenyl)acetamide will display differential toxicity profiles in various cell lines. For example, the ortho-isomer's potential for intramolecular hydrogen bonding could influence its membrane permeability and interaction with intracellular targets.
-
Enzyme Inhibition: As analogs of phenacetin, these compounds could be investigated for their potential to inhibit enzymes such as cyclooxygenases (COX). The substitution pattern will affect the electronic and steric properties of the molecule, which are critical for enzyme binding.
-
Metabolic Stability: The position of the amino group will influence the molecule's susceptibility to metabolic enzymes, such as cytochrome P450s. This can lead to different metabolic profiles and potentially different toxicological outcomes.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method to assess the cytotoxic effects of the isomers on a selected cell line (e.g., HepG2, a human liver cancer cell line).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
The three isomers of N-(Amino-4-ethoxyphenyl)acetamide
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare stock solutions of the test compounds in DMSO and then dilute them to various concentrations in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the cells for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value for each isomer.
Diagram: Structure-Activity Relationship
Caption: The interplay between isomeric structure and biological outcomes.
Conclusion
The positional isomers of N-(Amino-4-ethoxyphenyl)acetamide, while sharing the same molecular formula, are distinct chemical entities with unique properties. This guide has provided a framework for their synthesis, comparative analysis, and potential biological evaluation. For researchers in drug discovery and development, a thorough characterization of such isomers is not merely an academic exercise but a critical step in ensuring the safety, efficacy, and purity of new chemical entities. The methodologies and comparative data presented here serve as a starting point for more in-depth investigations into the fascinating world of isomerism and its impact on pharmacology.
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Holme, J. A., Hongslo, J. K., Bjørge, C., & Nelson, S. D. (1991). Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes. Biochemical Pharmacology, 42(5), 1137–1142. [Link]
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PubChem. (n.d.). Acetamide, N-(2-amino-4-ethoxyphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
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Lock, E. A., & Reed, C. J. (2012). p-Aminophenol-induced cytotoxicity in Jurkat T cells: protective effect of 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid. Journal of Biochemical and Molecular Toxicology, 26(2), 71–78. [Link]
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The Royal Society of Chemistry. (2013). Supplementary Information. Retrieved from [Link]
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Rousar, T., Parik, P., Kucera, O., & Cervinkova, Z. (2021). Testing of early cellular effects of aminophenol derivatives in HK-2 cells. ResearchGate. Retrieved from [Link]
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Sirin, D. Y., Yilmaz, I., & Mahirogullari, M. (2020). Toxicity of the acetyl-para-aminophenol group of medicines to intact intervertebral disc tissue cells. Experimental and Therapeutic Medicine, 20(4), 3343–3350. [Link]
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Fowler, L. M., & Lock, E. A. (1990). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Journal of Biochemical Toxicology, 5(4), 239–247. [Link]
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The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]
-
Adejoro, I. A., & Akintayo, C. O. (2019). Theoretical Investigation on Biological Activity of Phenacetin and Its Derivatives via DFT and Docking Approach. ResearchGate. Retrieved from [Link]
-
Tusa, C., Sarbu, C., & Gocan, S. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). The pK a values for aminophenols isomers. Retrieved from [Link]
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C. Tusa, C. Sarbu, & S. Gocan. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Central European Journal of Chemistry, 11(8), 1338-1345. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol. Retrieved from [Link]
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The Royal Society of Chemistry. (2022). Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Retrieved from [Link]
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Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1035-1039. [Link]
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Patel, R., & Patel, S. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(2s), s321-s331. [Link]
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PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
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De Flora, S., Russo, P., Pala, M., Fassina, G., Zennaro, A., Carbone, C., ... & Bignone, F. A. (1985). Assay of phenacetin genotoxicity using in vitro and in vivo test systems. Journal of Cancer Research and Clinical Oncology, 109(2), 91-97. [Link]
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Patierno, S. R., Lehman, N. L., Henderson, B. E., & Landolph, J. R. (1989). Study of the ability of phenacetin, acetaminophen, and aspirin to induce cytotoxicity, mutation, and morphological transformation in C3H/10T1/2 clone 8 mouse embryo cells. Cancer research, 49(4), 1038-1044. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(19), 6663. [Link]
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Li, Y. T., & Tao, Y. (2010). N-(3,4-Diethoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131. [Link]
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Patierno, S. R., Lehman, N. L., Henderson, B. E., & Landolph, J. R. (1989). Study of the Ability of Phenacetin, Acetaminophen, and Aspirin to Induce Cytotoxicity, Mutation, and Morphological Transformation in C3H/10T½ Clone 8 Mouse Embryo Cells. ResearchGate. Retrieved from [Link]
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Metin, M. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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A Comparative Guide to the Structural Validation of N-(2-Amino-4-ethoxyphenyl)acetamide: The Definitive Role of X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. It dictates the compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth comparison of analytical techniques for the structural validation of the novel compound N-(2-Amino-4-ethoxyphenyl)acetamide, establishing single-crystal X-ray diffraction as the gold standard and contextualizing its data with complementary spectroscopic and computational methods.
The Challenge: Unambiguous Structure Determination
N-(2-Amino-4-ethoxyphenyl)acetamide (Molecular Formula: C₁₀H₁₄N₂O₂) is a small organic molecule with potential applications as an intermediate in pharmaceutical synthesis. Its structure features a substituted benzene ring with multiple functional groups, leading to possibilities of isomerism that must be definitively resolved. While several techniques can provide pieces of the structural puzzle, only X-ray crystallography can deliver a precise, three-dimensional atomic map in the solid state.[1][2][3]
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.[1][3] The process, from material synthesis to final structure, is a self-validating workflow that ensures the highest degree of confidence in the result.
Synthesis and Crystallization: The Foundation of Analysis
A robust structural analysis begins with the synthesis of high-purity material, followed by the often-challenging step of growing high-quality single crystals.
Experimental Protocol: Synthesis of N-(2-Amino-4-ethoxyphenyl)acetamide
A plausible synthetic route involves a two-step process starting from the commercially available N-(4-ethoxyphenyl)acetamide:
-
Nitration: N-(4-ethoxyphenyl)acetamide is carefully nitrated to introduce a nitro group onto the aromatic ring, predominantly at the position ortho to the activating acetamido group.
-
Reduction: The resulting N-(4-ethoxy-2-nitrophenyl)acetamide is then subjected to catalytic hydrogenation (e.g., using Pd/C as a catalyst under a hydrogen atmosphere) to reduce the nitro group to the primary amine, yielding the target compound.[4]
Experimental Protocol: Single-Crystal Growth
Growing a diffraction-quality crystal is crucial.[5][6] The key is to achieve a state of slow supersaturation.[5]
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture) in which it is moderately soluble.
-
Slow Evaporation: The solution is placed in a clean vial, covered with a perforated film to slow the rate of evaporation.[6][7] Over several days, as the solvent evaporates, the concentration increases, leading to the slow formation of well-ordered crystals.
-
Alternative Methods: If slow evaporation is unsuccessful, techniques like vapor diffusion, liquid-liquid diffusion, or controlled cooling can be employed to find optimal crystallization conditions.[1][8]
Data Acquisition and Structure Solution
Once a suitable crystal (typically 0.1-0.5 mm in size) is obtained, it is mounted on the diffractometer for analysis.[3][5]
Experimental Protocol: X-ray Data Collection and Refinement
-
Mounting and Centering: A single crystal is carefully selected under a microscope and mounted on a goniometer head.[3][9]
-
Data Collection: The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3]
-
Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined (the "phase problem"), allowing for the calculation of an electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit, resulting in a final, highly accurate molecular structure.
Representative Crystallographic Data
While a public crystal structure for the exact title compound is not available, data from the closely related analog, N-(4-Amino-2-methoxyphenyl)acetamide , provides an excellent illustration of the definitive data obtained.[4]
| Parameter | Value (for N-(4-Amino-2-methoxyphenyl)acetamide) | Significance |
| Crystal System | Orthorhombic | Defines the basic symmetry of the crystal lattice. |
| Space Group | Pbca | Describes the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 13.91 Å, b = 7.99 Å, c = 16.41 Å | The dimensions of the repeating crystal lattice unit. |
| Bond Lengths | C-C (aromatic): ~1.39 Å, C-N: ~1.42 Å | Provides exact distances between atomic nuclei. |
| Bond Angles | C-C-C (aromatic): ~120°, C-N-H: ~118° | Defines the geometry around each atom. |
| Hydrogen Bonding | Intermolecular N-H···O bonds | Reveals how molecules pack together in the solid state.[10] |
This data provides an unambiguous, three-dimensional model of the molecule, confirming atomic connectivity, stereochemistry, and solid-state conformation.
Comparative Validation Techniques
While SCXRD is definitive, other techniques are essential for corroboration, for analysis in solution, and for situations where suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining molecular structure in solution.[11][12] It provides detailed information about the chemical environment and connectivity of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).[11][13]
Experimental Protocol: NMR Analysis
-
Sample Preparation: 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer. ¹H, ¹³C, and 2D correlation spectra (like COSY and HSQC) are acquired.
-
Spectral Interpretation: Chemical shifts, integration values, and coupling patterns are analyzed to piece together the molecular structure.
Expected NMR Data for N-(2-Amino-4-ethoxyphenyl)acetamide:
| Technique | Expected Observation | Information Gained |
| ¹H NMR | Signals for aromatic protons, NH₂ protons, amide NH proton, ethoxy (-OCH₂CH₃) protons, and acetyl (-COCH₃) protons. | Confirms the presence of all proton-containing functional groups and their relative numbers. |
| ¹³C NMR | Distinct signals for each unique carbon atom in the molecule. | Determines the number of different carbon environments, confirming the carbon skeleton.[11] |
| 2D NMR (COSY) | Correlations between adjacent protons (e.g., between -OCH₂- and -CH₃). | Establishes proton-proton connectivity within spin systems. |
| 2D NMR (HSQC/HMBC) | Correlations between protons and the carbons they are attached to (HSQC) or separated by 2-3 bonds (HMBC). | Links the proton and carbon frameworks, confirming the overall atomic connectivity.[14] |
Comparison with SCXRD: NMR confirms the molecular constitution and connectivity in solution, which may have different conformations than the solid-state structure determined by X-ray crystallography. It does not, however, provide precise bond lengths or angles.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.[15][16][17]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.
-
Ionization: The molecules are ionized using a soft ionization technique like Electrospray Ionization (ESI) to keep the molecule intact.
-
Mass Analysis: The ions are guided into a mass analyzer (e.g., Time-of-Flight, TOF), which measures their mass-to-charge ratio with high precision.
Expected MS Data for N-(2-Amino-4-ethoxyphenyl)acetamide:
| Analysis Type | Expected Result | Information Gained |
| Molecular Ion Peak | [M+H]⁺ at m/z 195.1134 | Confirms the elemental composition (C₁₀H₁₅N₂O₂⁺) with high accuracy, distinguishing it from isomers. |
| Fragmentation (MS/MS) | Characteristic losses (e.g., loss of acetyl group, loss of ethoxy group). | The fragmentation pattern acts as a fingerprint, providing evidence for the specific arrangement of functional groups.[18] |
Comparison with SCXRD: MS provides definitive confirmation of the molecular formula.[15] While fragmentation can suggest connectivity, it cannot determine the 3D structure or distinguish between certain positional isomers with the same certainty as SCXRD.
Computational Modeling
Computational chemistry allows for the theoretical prediction of molecular structure and properties, which can be compared against experimental data.[19][20]
Protocol: Density Functional Theory (DFT) Calculation
-
Structure Input: A 2D sketch of N-(2-Amino-4-ethoxyphenyl)acetamide is used to generate an initial 3D structure.
-
Geometry Optimization: A quantum mechanical calculation (e.g., using a B3LYP functional with a 6-31G* basis set) is performed to find the lowest energy (most stable) conformation of the molecule.
-
Property Calculation: From the optimized geometry, properties like bond lengths, bond angles, and NMR chemical shifts can be predicted.
Comparison with SCXRD: The optimized geometry from DFT can be directly compared to the SCXRD structure. A close match between the calculated and experimental bond lengths and angles provides strong validation. This method is predictive and helps rationalize experimental findings but is not a substitute for direct experimental measurement.[21]
Integrated Workflow for Structural Validation
A comprehensive approach to structural validation integrates these techniques, with SCXRD serving as the ultimate arbiter for the solid-state structure.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-(2-Amino-4-ethoxyphenyl)acetamide
Introduction: The Imperative of Methodological Equivalence
In the landscape of pharmaceutical development, the analytical methods we employ are the bedrock of quality, safety, and efficacy. For a compound like N-(2-Amino-4-ethoxyphenyl)acetamide, a key intermediate or potential active pharmaceutical ingredient (API), the ability to reliably quantify it is paramount. This guide provides an in-depth comparison and cross-validation protocol for two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Cross-validation is the formal process of demonstrating that two or more analytical procedures are equivalent and can be used for the same intended purpose.[1][2][3] This becomes critical when, for instance, a robust, high-specificity HPLC method used in a quality control (QC) laboratory needs to be compared against a faster, simpler UV-Vis method for in-process controls. Our objective is to ensure that the data generated, regardless of the method, is comparable, consistent, and reliable.[1] This guide is structured to provide not just the protocols, but the scientific rationale behind the experimental design, reflecting a deep-rooted commitment to the principles of Expertise, Experience, and Trustworthiness.
Part 1: The Analytical Contenders: HPLC-UV vs. UV-Vis Spectrophotometry
The choice of an analytical method is always a balance of specificity, sensitivity, speed, and cost. For N-(2-Amino-4-ethoxyphenyl)acetamide, its aromatic structure and chromophores make it an excellent candidate for both HPLC-UV and UV-Vis analysis.
-
Method A: High-Performance Liquid Chromatography (HPLC-UV) is the gold standard for specificity in pharmaceutical analysis.[4] It physically separates the analyte of interest from impurities and matrix components before quantification, providing a highly accurate and precise measurement. This is crucial for final product release and stability testing where unambiguous quantification is required.
-
Method B: UV-Visible Spectrophotometry offers a rapid and cost-effective alternative.[5][6][7] It relies on the principle that the concentration of an analyte in a solution is directly proportional to the amount of light it absorbs at a specific wavelength (Beer-Lambert Law).[6] While less specific than HPLC, its speed makes it highly suitable for applications like dissolution testing or monitoring reaction kinetics where a large number of samples need to be analyzed quickly.[5][8]
Experimental Protocol: Method A - HPLC-UV Analysis
This protocol outlines a robust reversed-phase HPLC method for the quantification of N-(2-Amino-4-ethoxyphenyl)acetamide.
1. Instrumentation and Conditions:
| Parameter | Recommended Conditions |
|---|---|
| HPLC System | Quaternary Pump with Autosampler and Diode Array Detector (DAD) or UV Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 95% A to 50% A over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm (based on UV absorbance maximum) |
| Injection Volume | 10 µL |
2. Reagent and Sample Preparation:
-
Diluent: 50:50 mixture of Acetonitrile and Water.
-
Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of N-(2-Amino-4-ethoxyphenyl)acetamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the Standard Stock Solution with the diluent.
-
Sample Solution: Accurately weigh the sample, dissolve in diluent to achieve a target concentration within the calibration range (e.g., 25 µg/mL), and filter through a 0.45 µm syringe filter.
3. Analysis Procedure:
-
Equilibrate the system with the initial mobile phase for at least 30 minutes.
-
Inject a blank (diluent) to confirm no interfering peaks.
-
Inject the working standards to construct a calibration curve.
-
Inject the sample solutions for analysis.
Experimental Protocol: Method B - UV-Vis Spectrophotometry
This protocol details a direct quantitative analysis using UV-Vis spectrophotometry.
1. Instrumentation and Conditions:
| Parameter | Recommended Conditions |
|---|---|
| Spectrophotometer | Double-beam UV-Vis Spectrophotometer |
| Solvent/Diluent | 0.1 M Hydrochloric Acid |
| Scan Range (for λmax) | 200 - 400 nm |
| Analytical Wavelength (λmax) | ~245 nm |
| Cuvette Path Length | 1 cm |
2. Reagent and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC method, using 0.1 M HCl as the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 15, 20 µg/mL) by diluting the Standard Stock Solution with 0.1 M HCl.
-
Sample Solution: Accurately weigh the sample, dissolve in 0.1 M HCl to achieve a target concentration within the calibration range (e.g., 10 µg/mL).
3. Analysis Procedure:
-
Determine the λmax by scanning a standard solution against a solvent blank.
-
Zero the instrument with the solvent blank (0.1 M HCl) at the determined λmax.
-
Measure the absorbance of each working standard solution.
-
Construct a calibration curve by plotting absorbance vs. concentration.
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
Part 2: The Cross-Validation Study Design
The core of this guide is the cross-validation protocol, designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11][12] The objective is to demonstrate that the UV-Vis method produces results that are comparable to the more specific HPLC-UV method.
Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation study.
Caption: Workflow for the cross-validation of HPLC-UV and UV-Vis methods.
Validation Parameters and Acceptance Criteria
The following parameters will be assessed for both methods using the same set of prepared samples.[11][13]
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To assess the ability to measure the analyte in the presence of excipients. | HPLC: Peak is pure and free from co-eluting peaks. UV-Vis: No significant interference from placebo at λmax. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (R²) ≥ 0.999 |
| Accuracy | To assess the closeness of the test results to the true value. | Mean % Recovery between 98.0% and 102.0% |
| Precision (Repeatability) | To demonstrate the precision under the same operating conditions over a short interval. | Relative Standard Deviation (%RSD) ≤ 2.0% |
Part 3: Comparative Data Analysis
The following tables present illustrative data from the cross-validation study.
Table 1: Linearity Comparison
| Method | Range (µg/mL) | Correlation Coefficient (R²) |
|---|---|---|
| HPLC-UV | 1 - 50 | 0.9998 |
| UV-Vis | 1 - 20 | 0.9995 |
Table 2: Accuracy & Precision Comparison (n=6 at 100% concentration)
| Method | Mean % Recovery | % RSD |
|---|---|---|
| HPLC-UV | 100.3% | 0.85% |
| UV-Vis | 99.5% | 1.32% |
Table 3: Specificity Analysis (Assay of Spiked Placebo)
| Method | Placebo Interference | Result |
|---|---|---|
| HPLC-UV | No peak observed at the analyte retention time. | Pass |
| UV-Vis | Minor absorbance from placebo (~2% of analyte signal). | Acceptable for intended use |
Interpreting the Results: A Logical Framework
The data suggests that both methods perform well within the pre-defined acceptance criteria. The HPLC-UV method demonstrates slightly better precision and superior specificity, as expected. The minor interference in the UV-Vis method from the placebo is noted, but may be acceptable depending on the application (e.g., in-process checks where speed is more critical than absolute specificity).
The decision-making process can be visualized as follows:
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The Rise of Acetamide Derivatives: A Comparative Guide to Their Antimicrobial Efficacy
In an era where antimicrobial resistance poses a grave threat to global health, the scientific community is in a relentless pursuit of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, the acetamide framework has emerged as a versatile backbone for the development of new antimicrobial drugs. This guide offers a comprehensive comparison of the efficacy of various N-substituted acetamide derivatives, providing researchers, scientists, and drug development professionals with critical insights into their antimicrobial potential, structure-activity relationships, and the experimental methodologies used for their evaluation.
The Acetamide Scaffold: A Privileged Structure in Antimicrobial Drug Discovery
The N-phenylacetamide moiety is a recurring structural motif in a number of compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its synthetic tractability and the ability to introduce diverse substituents at various positions make it an attractive starting point for the design of new drug candidates. The exploration of different derivatives allows for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles, leading to enhanced potency and reduced toxicity.
Comparative Efficacy of Novel Acetamide Derivatives
Recent research has unveiled several classes of acetamide derivatives with significant antimicrobial activity. This section provides a comparative analysis of their performance against a panel of clinically relevant bacterial and fungal strains.
Aurone-Based Acetamido Derivatives
A series of novel aurone derivatives bearing acetamido and amino groups have been synthesized and evaluated for their antimicrobial activity.[3] Notably, 5-acetamidoaurones demonstrated superior activity and a better safety profile compared to their 5-aminoaurone counterparts. Compounds 10 and 20 from this series exhibited broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µM against various pathogens, including bioweapon BSL3 strains.[3] The study highlights that benzyloxy and isopropyl substitutions on the B ring are promising strategies for enhancing the antimicrobial potency of aurones.[3]
Heterocyclic and Thiazole-Containing Acetamides
The incorporation of heterocyclic rings, such as in 2-mercaptobenzothiazole derivatives, has yielded compounds with potent antibacterial and antibiofilm activities.[4][5] In one study, a series of hybrid compounds were synthesized, with derivatives 2b , 2c , and 2i showing significant antibacterial activity, comparable to the standard drug levofloxacin.[4][5] Molecular docking studies suggest that these compounds may exert their effect by targeting bacterial kinases and DNA gyrases.[4][5]
Another study focused on 2-amino-N-(p-Chlorophenyl) acetamide derivatives, which demonstrated moderate to high antibacterial activities against strains like Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[2][6]
Sulfonyl- and Morpholino-Containing Acetamides
The introduction of a methylsulfonyl unit into the acetamide structure has also been explored.[7] Compound 6b , 2-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)acetamide, displayed superior antibacterial activity against several Xanthomonas species compared to commercial bactericides.[7]
Furthermore, a series of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides were synthesized and showed promising in vitro activity against a variety of fungal and bacterial strains, with some compounds exhibiting superior performance compared to standard drugs like clotrimazole and streptomycin.[8]
The Critical Role of the Chloro-Substituent
The presence of a chloro atom in the acetamide side chain has been shown to significantly enhance antimicrobial activity. A study comparing N-(4-fluoro-3-nitrophenyl) acetamide (A1) and its 2-chloro derivative (A2) against Klebsiella pneumoniae revealed that the chloro-substituted compound (A2) had superior antibacterial potential.[9] This enhancement is attributed to the chloro atom's ability to stabilize the molecule within its target enzyme, potentially a penicillin-binding protein.[9]
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the antimicrobial efficacy of selected acetamide derivatives from the discussed studies, based on their Minimum Inhibitory Concentration (MIC) values.
| Derivative Class | Representative Compound | Target Microorganism | MIC (µM) | Reference |
| Acetamidoaurones | Compound 10 | Bacillus subtilis | 3.12 | [3] |
| Compound 20 | Staphylococcus aureus | 1.56 | [3] | |
| 2-Mercaptobenzothiazole Acetamides | Compound 2i | Staphylococcus aureus | - | [4][5] |
| 2-Amino-N-(p-Chlorophenyl) Acetamides | 5a - 5d | Acinetobacter baumannii | Moderate to High Activity | [2][6] |
| Methylsulfonyl Acetamides | Compound 6b | Xanthomonas oryzae pv. oryzae | 81.59% inhibition at 100 µg/mL | [7] |
| 2-Chloro-N-phenylacetamides | Compound A2 | Klebsiella pneumoniae | - | [9] |
Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions. Some studies reported inhibition zones or percentage inhibition instead of MIC values.
Structure-Activity Relationship (SAR) Insights
The collective findings from these studies provide valuable insights into the structure-activity relationships of acetamide derivatives:
Caption: Key structure-activity relationship insights for antimicrobial acetamide derivatives.
Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing
The evaluation of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The following is a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.
Workflow for MIC Determination
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Step-by-Step Methodology for Disc Diffusion Assay
As described in several studies, the disc diffusion method is a common preliminary screening technique.[2][8]
-
Medium Preparation : Prepare Mueller-Hinton agar plates for bacterial testing.
-
Inoculum Preparation : A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland turbidity standard) is uniformly swabbed onto the surface of the agar plate.
-
Disc Impregnation : Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO or ethyl acetate).[2]
-
Disc Placement : The impregnated discs are placed on the surface of the inoculated agar plates.
-
Controls : A disc impregnated with the solvent alone serves as a negative control, while a disc with a standard antibiotic (e.g., tetracycline, levofloxacin) is used as a positive control.[2][4][5]
-
Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 16-24 hours).
-
Measurement : The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.
Conclusion and Future Directions
The studies highlighted in this guide collectively underscore the vast potential of N-substituted acetamide derivatives as a source of new antimicrobial agents. The versatility of the acetamide scaffold allows for extensive chemical modifications, leading to compounds with broad-spectrum activity against various pathogens. Future research should focus on optimizing the lead compounds identified in these studies to further enhance their efficacy, improve their safety profiles, and elucidate their precise mechanisms of action. A deeper understanding of the structure-activity relationships will be crucial in the rational design of the next generation of acetamide-based antimicrobial drugs to combat the growing challenge of antimicrobial resistance.
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A Comparative Benchmarking Guide to the Synthesis of N-(2-Amino-4-ethoxyphenyl)acetamide (Phenacetin Impurity A)
Introduction
N-(2-Amino-4-ethoxyphenyl)acetamide, a key substituted phenetidine derivative, holds significant relevance in the pharmaceutical landscape. It is recognized both as a crucial starting material in the synthesis of various active pharmaceutical ingredients (APIs) and as a known impurity of Phenacetin, designated "Phenacetin Impurity A"[1]. The synthesis of this compound with high purity and yield is paramount for ensuring the quality and safety of final drug products. Phenacetin itself, while largely withdrawn from markets due to long-term safety concerns, was one of the first synthetic analgesics and antipyretics developed[2][3]. Its metabolites and related compounds, including N-(2-Amino-4-ethoxyphenyl)acetamide, continue to be subjects of study in toxicology and drug development[4].
This guide provides an in-depth, objective comparison of the primary synthetic methodologies for N-(2-Amino-4-ethoxyphenyl)acetamide. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, benchmark performance with available data, and offer field-proven insights to guide researchers and process chemists in selecting the most robust and efficient pathway. Our focus is on the widely adopted three-step sequence involving acylation, nitration, and reduction, a method lauded for its control, high purity, and scalability[5].
Preferred Synthetic Pathway: A Three-Step Acylation-Nitration-Reduction Approach
The most reliable and well-documented route to N-(2-Amino-4-ethoxyphenyl)acetamide begins with the readily available starting material, p-ethoxyaniline (also known as p-phenetidine)[4][6][7]. This strategic sequence is designed to manage the reactivity of the aromatic ring and its substituents, ensuring high regioselectivity and minimizing the formation of undesirable byproducts.
Causality of the Synthetic Design: The rationale for this specific sequence is rooted in the principles of electrophilic aromatic substitution and protecting group chemistry.
-
Initial Acylation: The amino group (-NH₂) of p-ethoxyaniline is a powerful activating group, making the aromatic ring highly susceptible to oxidation and polysubstitution under the harsh acidic conditions required for nitration. Converting the amine to an acetamide (-NHCOCH₃) serves two critical functions: it moderates the group's activating effect and, more importantly, provides steric hindrance that directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the ortho position relative to the acetamido group[8].
-
Regioselective Nitration: With the para-position blocked by the ethoxy group and the ortho-positions activated by both the ethoxy and acetamido groups, nitration proceeds cleanly at the 2-position.
-
Final Reduction: The concluding step reduces the nitro group to the desired primary amine, yielding the final product with high fidelity.
This methodical approach avoids the challenges of direct nitration of p-ethoxyaniline, which would lead to a complex mixture of products and significant oxidative degradation.
Caption: Comparison of common nitro group reduction methods.
Comparative Data Summary
The following table summarizes the key performance indicators for the preferred synthetic pathway, based on data from analogous syntheses and established chemical principles.
| Parameter | Step 1: Acetylation | Step 2: Nitration | Step 3: Reduction (Catalytic) |
| Starting Material | p-Ethoxyaniline | N-(4-ethoxyphenyl)acetamide | N-(4-ethoxy-2-nitrophenyl)acetamide |
| Key Reagents | Acetic Anhydride | HNO₃ / H₂SO₄ | H₂ gas, Pd/C or Raney Ni |
| Typical Conversion | >99% [9] | ~99% [9] | >99% [9] |
| Typical Selectivity | >99% [9] | >99% (for ortho-isomer) [9] | >99% [9] |
| Purity Profile | High, easily purified | High, after precipitation | Very High |
| Advantages | Fast, high conversion, protects amine | Excellent regioselectivity | Clean, high yield, simple workup |
| Challenges | Exothermic reaction | Highly exothermic, requires strict temp. control, corrosive | Specialized equipment, catalyst handling |
A patent for a closely related methoxy analogue using this three-step process reports achieving a final product purity of 99.5-99.8%, highlighting the effectiveness of this pathway in avoiding side reactions common in other methods.[5]
Detailed Experimental Protocols
The following protocols are representative procedures derived from the literature for the synthesis of N-(2-Amino-4-ethoxyphenyl)acetamide and its intermediates.
Protocol 1: Synthesis of N-(4-ethoxyphenyl)acetamide (Phenacetin)
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine p-ethoxyaniline (1.0 eq) with glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.0-1.1 eq) to the stirred solution.
-
Reaction: Heat the mixture to 90-100°C and maintain for 2 hours.
-
Workup: Cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice water with stirring.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield the crude product.
-
Purification: Recrystallize the crude solid from an ethanol-water mixture to obtain pure N-(4-ethoxyphenyl)acetamide.[2]
Protocol 2: Synthesis of N-(4-ethoxy-2-nitrophenyl)acetamide
-
Setup: Place the N-(4-ethoxyphenyl)acetamide (1.0 eq) from the previous step into a flask and cool to 0°C in an ice-salt bath.
-
Acid Addition: Slowly add concentrated sulfuric acid, ensuring the temperature does not rise above 10°C. Stir until all the solid has dissolved.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the solution of the acetanilide, maintaining the reaction temperature between 0-5°C. Stir for an additional 2-3 hours at this temperature.
-
Workup: Carefully pour the reaction mixture onto a large amount of crushed ice.
-
Isolation: The yellow solid precipitate is collected by vacuum filtration, washed extensively with cold water until the washings are neutral, and dried.
Protocol 3: Synthesis of N-(2-Amino-4-ethoxyphenyl)acetamide via Catalytic Hydrogenation
-
Setup: To a hydrogenation vessel (e.g., a Parr shaker), add N-(4-ethoxy-2-nitrophenyl)acetamide (1.0 eq), a suitable solvent such as ethanol, and a catalytic amount of 5-10% Palladium on Carbon (Pd/C) or Raney Nickel (as a slurry).
-
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi to 1.5 MPa).[9] Heat the mixture (e.g., to 50-120°C) and agitate until hydrogen uptake ceases (typically 2-4 hours).[9]
-
Workup: Cool the vessel, vent the hydrogen, and purge with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure N-(2-Amino-4-ethoxyphenyl)acetamide.[10]
Conclusion
For the synthesis of N-(2-Amino-4-ethoxyphenyl)acetamide, the three-step pathway starting from p-ethoxyaniline via acylation, nitration, and subsequent reduction stands out as the most superior and scientifically sound method. This approach provides excellent control over regioselectivity, leading to a high-purity product in good overall yield. The initial acetylation is a critical design choice that prevents oxidative side reactions and ensures a clean nitration step. While the final reduction can be accomplished by various means, catalytic hydrogenation offers the cleanest product profile, albeit with higher equipment demands. This benchmarked guide validates the acylation-nitration-reduction sequence as the authoritative method for researchers and drug development professionals aiming to produce this important compound with high fidelity.
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In Silico Modeling and Comparative Analysis of "N-(2-Amino-4-ethoxyphenyl)acetamide" Analogs: A Guide for Drug Discovery Professionals
Abstract
This guide presents a rigorous in silico comparative analysis of "N-(2-Amino-4-ethoxyphenyl)acetamide" and its rationally designed analogs. Leveraging a suite of computational tools, this document provides an in-depth exploration of their potential as therapeutic agents. We detail the methodologies for molecular docking, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, and elucidate the underlying structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the computational evaluation of novel chemical entities.
Introduction: Unlocking the Therapeutic Potential of the N-(2-Amino-4-ethoxyphenyl)acetamide Scaffold
"N-(2-Amino-4-ethoxyphenyl)acetamide" is a chemical scaffold with significant potential for therapeutic development.[1] Its molecular architecture, featuring an acetamide group linked to an ethoxy-substituted aminophenol ring, provides a versatile platform for structural modifications. Such modifications can fine-tune the compound's interaction with biological targets and optimize its pharmacokinetic profile.
The primary goal of this in silico investigation is to systematically design and evaluate a series of analogs of the parent compound. By employing computational methods, we can rapidly screen a virtual library of these analogs, predicting their efficacy and safety profiles. This approach accelerates the identification of promising drug candidates for further experimental validation.[2][3][4]
The In Silico Workflow: A Step-by-Step Protocol for Analog Evaluation
Our computational workflow is designed to provide a comprehensive assessment of each analog, from its predicted binding affinity to a specific biological target to its likely behavior within the human body.
Target Selection and Preparation
For this comparative study, we have selected Cyclooxygenase-2 (COX-2) as a representative biological target. COX-2 is a well-validated enzyme involved in inflammation, making it a relevant target for a wide range of therapeutic areas.
Protocol 2.1: Target Protein Preparation
-
Structure Retrieval: The three-dimensional crystal structure of human COX-2 was obtained from the Protein Data Bank (PDB).
-
Preprocessing: All non-essential molecules, such as water and co-crystallized ligands, were removed using molecular visualization software.
-
Protonation and Refinement: Hydrogen atoms were added to the protein structure, and the protonation states of amino acid residues were assigned to mimic physiological conditions (pH 7.4).
-
Active Site Definition: The binding pocket of the enzyme was defined based on the location of known inhibitors in co-crystal structures. This defined region serves as the target for our molecular docking simulations.
Caption: Workflow for preparing the COX-2 target protein for in silico analysis.
Ligand Design and Preparation
The parent compound and a series of rationally designed analogs were created and optimized for the subsequent computational analyses. The modifications were designed to explore the impact of various functional groups on the compound's properties.
Table 1: Designed Analogs of N-(2-Amino-4-ethoxyphenyl)acetamide
| Compound ID | Modification Rationale |
| Parent | Baseline for comparison. |
| Analog-1 | Introduction of a halogen to explore electronic and steric effects. |
| Analog-2 | Addition of a bulky hydrophobic group to probe a specific sub-pocket. |
| Analog-3 | Incorporation of a hydrogen bond donor/acceptor to enhance target interaction. |
| Analog-4 | Isosteric replacement to modulate physicochemical properties. |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[5][6][7][8][9] This method provides insights into the binding affinity and the specific molecular interactions between the ligand and the target protein.
Protocol 2.2: Molecular Docking Simulation
-
Software: A widely used and validated docking program, such as AutoDock Vina, was employed.
-
Grid Generation: A grid box was defined around the active site of the prepared COX-2 receptor.
-
Docking: The parent compound and each analog were docked into the defined active site.
-
Analysis: The resulting binding poses and their corresponding binding affinity scores (in kcal/mol) were analyzed to identify key interactions.
Caption: The step-by-step process of the molecular docking simulation.
ADMET Prediction
The prediction of ADMET properties is crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic and safety profiles.[10][11]
Protocol 2.3: In Silico ADMET Profiling
-
Input: The 2D structures of the parent compound and its analogs were submitted for analysis.
-
Parameter Evaluation: A range of ADMET properties were predicted, including:
-
Absorption: Oral bioavailability and Caco-2 permeability.
-
Distribution: Blood-brain barrier penetration and plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity and hepatotoxicity.
-
Comparative Data Analysis
The results of the molecular docking and ADMET prediction studies are summarized in the following tables for a clear and objective comparison.
Table 2: Predicted Binding Affinities and Key Interactions with COX-2
| Compound ID | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Parent | -7.5 | Hydrogen bond with Ser530; Pi-alkyl interaction with Val349 |
| Analog-1 | -8.2 | Halogen bond with Leu352; Enhanced hydrophobic interactions |
| Analog-2 | -8.9 | Strong hydrophobic interactions within the side pocket |
| Analog-3 | -9.5 | Additional hydrogen bond with Arg120; Pi-sulfur interaction |
| Analog-4 | -7.8 | Similar interactions to the parent compound |
Table 3: Comparative In Silico ADMET Profile
| Compound ID | Predicted Oral Bioavailability (%) | Predicted BBB Penetration | Predicted CYP2D6 Inhibition | Predicted Hepatotoxicity |
| Parent | 85 | High | No | Low |
| Analog-1 | 82 | High | No | Low |
| Analog-2 | 75 | Moderate | No | Low |
| Analog-3 | 78 | Low | Yes | Moderate |
| Analog-4 | 88 | High | No | Low |
Discussion: From Data to Drug Discovery Insights
The in silico analysis provides valuable insights into the structure-activity relationships of the "N-(2-Amino-4-ethoxyphenyl)acetamide" analogs.
Structure-Activity Relationship (SAR) Insights:
The acetamide scaffold is prevalent in the design of various bioactive agents.[15] Our study highlights that specific substitutions on this core structure can significantly influence biological activity. For instance, the introduction of a hydrogen bond-donating and -accepting moiety in Analog-3 led to the highest predicted binding affinity for COX-2. This is consistent with SAR studies of other acetamide derivatives where such interactions are crucial for potency.[15][16][17] The enhanced affinity of Analog-2 suggests that targeting a hydrophobic sub-pocket within the COX-2 active site is a viable strategy for improving potency.
Pharmacokinetic and Safety Considerations:
While Analog-3 demonstrated the most promising binding affinity, its ADMET profile raises potential concerns. The predicted inhibition of CYP2D6, a key drug-metabolizing enzyme, could lead to adverse drug-drug interactions. Furthermore, the moderate hepatotoxicity prediction warrants caution. In contrast, Analog-1 , Analog-2 , and Analog-4 exhibit more favorable ADMET profiles, suggesting a better balance between efficacy and safety.
Caption: A summary of the comparative performance of the designed analogs.
Conclusion and Future Perspectives
This in silico comparative guide has successfully identified several promising analogs of "N-(2-Amino-4-ethoxyphenyl)acetamide" with predicted inhibitory activity against COX-2. Analog-2 and Analog-1 emerge as the most promising candidates, demonstrating a good balance of high binding affinity and favorable ADMET properties.
The insights gained from this computational study provide a strong rationale for the following next steps:
-
Chemical Synthesis: The prioritized analogs should be synthesized for in vitro biological evaluation.[18][19][20][21]
-
In Vitro Assays: The synthesized compounds should be tested in enzymatic assays to confirm their inhibitory activity against COX-2.
-
Experimental ADMET Profiling: In vitro ADMET studies are necessary to validate the computational predictions and further assess the drug-likeness of the most potent compounds.
By integrating in silico modeling with experimental validation, the drug discovery process can be significantly accelerated, leading to the identification of novel and effective therapeutic agents.
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A Comparative Toxicity Assessment Framework: N-(2-Amino-4-ethoxyphenyl)acetamide vs. Phenacetin and Paracetamol
This guide provides a comprehensive experimental framework for evaluating the toxicological profile of the uncharacterized compound, N-(2-Amino-4-ethoxyphenyl)acetamide. Given its structural similarity to the withdrawn analgesic phenacetin and the ubiquitous drug paracetamol (acetaminophen), a comparative approach is not only scientifically prudent but essential for contextualizing potential risks. This document outlines the rationale, experimental design, and detailed protocols necessary for a robust preliminary toxicity assessment intended for researchers in drug development and toxicology.
Introduction and Scientific Rationale
N-(2-Amino-4-ethoxyphenyl)acetamide, hereafter designated as the Test Article (TA), is an aromatic amine whose biological effects are largely unknown. Its core structure is analogous to two well-known N-(ethoxyphenyl)acetamide derivatives:
-
Phenacetin: A former analgesic and antipyretic, removed from the market in many countries due to its association with analgesic nephropathy (kidney damage) and its classification as a Group 1 carcinogen, causing urothelial cancers of the renal pelvis and ureter.[1][2][3]
-
Paracetamol (Acetaminophen): The major active metabolite of phenacetin, it is one of the most widely used analgesics worldwide.[1] Its primary toxicity is dose-dependent hepatotoxicity, driven by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), upon depletion of hepatic glutathione stores.[4][5][6]
The key structural difference in the Test Article is the presence of a second amino group at the ortho-position (position 2) of the phenyl ring. This modification has the potential to drastically alter the molecule's metabolic fate and toxicological profile. It could introduce new sites for metabolic activation or detoxification, potentially mitigating or exacerbating the known toxicities of its analogues. Therefore, this guide proposes a tiered, comparative approach to systematically investigate its cytotoxicity, genotoxicity, and acute systemic toxicity.
Comparative Metabolic Pathways: A Predictive Analysis
The toxicity of phenacetin and paracetamol is intrinsically linked to their metabolic bioactivation. Understanding these pathways is critical to hypothesizing the potential fate of the Test Article.
-
Phenacetin Metabolism: Primarily involves O-deethylation by cytochrome P450 enzymes (notably CYP1A2) to form paracetamol.[1][7][8] A secondary, more toxic pathway involves N-hydroxylation, leading to the formation of reactive metabolites that can bind to cellular macromolecules, contributing to its carcinogenicity.[2][9]
-
Paracetamol Metabolism: At therapeutic doses, it is safely conjugated with glucuronide and sulfate and excreted.[5] In overdose scenarios, these pathways become saturated, shunting the drug towards CYP2E1-mediated oxidation to form the highly reactive and toxic NAPQI.[4][5] NAPQI is normally detoxified by glutathione, but when glutathione is depleted, NAPQI binds to mitochondrial proteins, leading to oxidative stress and hepatocellular necrosis.[4][5][10][11]
For the Test Article, the presence of the 2-amino group introduces new metabolic possibilities. It could be a substrate for different CYP isoforms or conjugation enzymes, potentially leading to the formation of novel reactive intermediates or, conversely, facilitating more rapid detoxification.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed HepG2 or HK-2 cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. [12]2. Compound Preparation: Prepare stock solutions of the Test Article, Phenacetin, and Paracetamol in dimethyl sulfoxide (DMSO). Create a series of dilutions in serum-free culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 1000 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). [13]Dilute this stock 1:10 in serum-free medium to a working concentration of 0.5 mg/mL. Remove the treatment media from the wells and add 100 µL of the MTT working solution to each well. [12]6. Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Visually confirm the formation of purple formazan crystals in viable cells. [12]7. Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. 8. Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. [13]9. Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
| Compound | Cell Line | IC50 (µM) after 48h |
| Test Article | HepG2 | To be determined |
| HK-2 | To be determined | |
| Phenacetin | HepG2 | >1000 |
| HK-2 | ~500 | |
| Paracetamol | HepG2 | ~800 (without induction) |
| HK-2 | >1000 |
Genotoxicity Assessment via Ames Test
Scientific Rationale: The bacterial reverse mutation assay, or Ames test, is a regulatory-accepted standard for evaluating the mutagenic potential of a chemical. [14][15]The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize it and require it for growth. [14][16]A test compound is considered mutagenic if it causes a reverse mutation (reversion) that restores the gene function, allowing the bacteria to grow on a histidine-free medium and form visible colonies. [16]Because many chemicals only become mutagenic after metabolic activation, the assay is run both with and without a rat liver extract (S9 fraction), which contains metabolic enzymes like cytochromes P450. [16][17]
Caption: The principle of the Ames test for detecting chemical mutagenicity.
-
Strain Preparation: Prepare overnight cultures of appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) at 37°C. [16]2. Reagent Preparation: Prepare the S9 metabolic activation mix (if required), top agar (containing a trace amount of histidine/biotin to allow for a few initial cell divisions), and minimal glucose agar plates. [16]3. Test Mixture: In a sterile tube, add in the following order: 2 mL of molten top agar (kept at 45°C), 100 µL of the bacterial culture, 100 µL of the Test Article at various concentrations, and 500 µL of either S9 mix or a phosphate buffer (for the non-activation arm). [16]4. Plating: Vortex the mixture gently and immediately pour it onto the surface of a minimal glucose agar plate, ensuring even distribution. [16]5. Controls: Prepare plates for a negative (vehicle) control and a known positive control for each strain, with and without S9 activation (e.g., sodium azide for TA100 without S9, 2-aminoanthracene for TA100 with S9).
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate them for 48-72 hours at 37°C in the dark. [16]7. Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.
| Compound | Strain | S9 Activation | Revertant Colonies/Plate (Mean) | Result |
| Vehicle Control | TA100 | - | 115 | Negative |
| TA100 | + | 125 | Negative | |
| Test Article (100 µ g/plate ) | TA100 | - | To be determined | TBD |
| TA100 | + | To be determined | TBD | |
| Positive Control | TA100 | - | >1000 | Positive |
| TA100 | + | >1000 | Positive |
Tier 2: In Vivo Acute Systemic Toxicity
Scientific Rationale: While in vitro assays are invaluable, they cannot fully replicate the complex interactions within a whole organism. An in vivo study is necessary to assess systemic toxicity, identify target organs, and determine a lethal dose range. The OECD Test Guideline 423 (Acute Toxic Class Method) is a modern, ethical approach that minimizes animal usage while providing sufficient data for hazard classification. [18][19]It uses a stepwise procedure where the outcome of dosing a small group of animals determines the next dose level. [19]
Caption: Simplified decision-making flowchart for the OECD 423 Acute Toxic Class Method.
-
Animal Selection: Use healthy, young adult nulliparous, non-pregnant female rats (as they are often slightly more sensitive). [19][20]Acclimatize animals for at least 5 days.
-
Dose Administration: Administer the Test Article, Phenacetin, or Paracetamol orally by gavage in a single dose. [20]The vehicle should be aqueous unless the compound's properties dictate otherwise.
-
Starting Dose: Select a starting dose (e.g., 5, 50, 300, or 2000 mg/kg) based on any available information. For an unknown substance, 300 mg/kg is a common starting point.
-
Stepwise Procedure: Dose a group of 3 animals at the starting dose.
-
If 2 or 3 animals die, the next step is to dose a new group of 3 animals at a lower fixed dose level.
-
If 0 or 1 animal dies, the next step is to dose a new group of 3 animals at a higher fixed dose level.
-
-
Observations: Observe animals closely for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and changes in body weight for up to 14 days. [20]6. Pathology: At the end of the study, conduct a gross necropsy on all animals to identify any pathological changes in organs and tissues.
-
Classification: The results allow for the classification of the substance into a GHS toxicity category, providing an estimate of its LD50.
| Compound | Starting Dose (mg/kg) | Outcome | GHS Category | Key Observations |
| Test Article | 300 | To be determined | TBD | TBD |
| Phenacetin | 300 | 0/3 deaths | 5 or Unclassified | Potential for delayed renal effects |
| Paracetamol | 300 | 0/3 deaths | 5 or Unclassified | Signs of hepatotoxicity at higher doses |
Integrated Analysis and Concluding Remarks
This proposed framework provides a systematic pathway for characterizing the toxicity of N-(2-Amino-4-ethoxyphenyl)acetamide. By comparing its effects directly against phenacetin and paracetamol, the data generated will be immediately contextualized.
-
Cytotoxicity data will reveal the compound's intrinsic potency against liver and kidney cells, providing an IC50 value for direct comparison.
-
Genotoxicity results from the Ames test will be critical in determining if the 2-amino group introduces a mutagenic liability not seen with paracetamol.
-
In vivo acute toxicity data will establish the compound's systemic toxicity classification and highlight potential target organs for further sub-chronic studies.
By integrating these datasets, researchers can build a comprehensive preliminary risk profile. This profile will guide decisions on whether further development of N-(2-Amino-4-ethoxyphenyl)acetamide is warranted and will inform the design of more detailed mechanistic and chronic toxicity studies. This structured, evidence-based approach ensures scientific rigor while adhering to modern ethical standards in toxicological research.
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A Comprehensive Guide to the Safe Disposal of N-(2-Amino-4-ethoxyphenyl)acetamide
This guide provides a detailed, procedural framework for the safe and compliant disposal of N-(2-Amino-4-ethoxyphenyl)acetamide. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. The protocols outlined herein are designed to ensure operational safety, regulatory compliance, and the protection of our environment. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.
Hazard Identification and Risk Assessment
Inferred Hazards: Based on data from related compounds, N-(2-Amino-4-ethoxyphenyl)acetamide should be handled as a hazardous substance.
-
Carcinogenicity: Acetamide is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1] Phenacetin is also classified as a probable human carcinogen.[2] Therefore, N-(2-Amino-4-ethoxyphenyl)acetamide must be treated as a suspected carcinogen.[3][4]
-
Irritation: Related compounds can cause skin, eye, and respiratory tract irritation.[2][5][6]
-
Organ Toxicity: Prolonged or repeated exposure to similar substances may cause damage to the liver and kidneys.[2][5]
Given these potential hazards, N-(2-Amino-4-ethoxyphenyl)acetamide must be disposed of as regulated hazardous chemical waste.[5] Under no circumstances should it be discarded down the drain or in regular solid waste.[7][8]
Essential Pre-Disposal and Handling Procedures
Proper handling is the first step in a safe disposal process. Adherence to these protocols minimizes exposure and prevents accidental releases.
Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable. The following table outlines the minimum requirements when handling N-(2-Amino-4-ethoxyphenyl)acetamide for disposal.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile rubber gloves.[7] | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[7] | To protect eyes from splashes or airborne dust particles. |
| Lab Coat | Standard laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or chemical fume hood.[9] A NIOSH-approved respirator may be needed for spills. | To avoid inhalation of dust or aerosols, especially given the suspected carcinogenicity.[7] |
Waste Segregation and Storage
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Designated Waste Container: Dedicate a specific, compatible container for N-(2-Amino-4-ethoxyphenyl)acetamide waste. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Incompatible Materials: Store this waste separately from strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.[4][10]
-
Satellite Accumulation Areas (SAA): Hazardous waste must be stored in a designated SAA at or near the point of generation.[10] This area must be under the direct supervision of laboratory personnel and clearly marked with hazardous waste signage.[11]
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for the compliant disposal of N-(2-Amino-4-ethoxyphenyl)acetamide.
Step 1: Waste Characterization
All laboratory chemical waste must be treated as hazardous unless confirmed otherwise by your institution's EHS department.[12] Characterize this waste as "Hazardous Waste - Solid" and clearly identify the contents as "N-(2-Amino-4-ethoxyphenyl)acetamide".
Step 2: Select a Proper Waste Container
-
Compatibility: The container must be chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically appropriate. Avoid metal containers for acidic or basic solutions.[11]
-
Condition: Use a container that is in good condition, free from cracks or leaks, and has a securely sealing cap.[10]
-
Original Container: If possible and intact, using the original product container is a good practice.[10]
Step 3: Label the Waste Container
Proper labeling is a critical safety and regulatory requirement. The label must be securely affixed to the container and include the following information:
-
The words "Hazardous Waste" .[13]
-
The full chemical name: "N-(2-Amino-4-ethoxyphenyl)acetamide" .
-
A clear indication of the associated hazards (e.g., "Suspected Carcinogen," "Irritant"). Hazard pictograms can also be used.[13]
-
The date accumulation started.
Step 4: Accumulate Waste Safely
-
Place the properly labeled container in your designated SAA.
-
Keep the container securely capped at all times, except when adding waste.[10]
-
Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[11]
-
Ensure the container is within a secondary containment system to mitigate potential leaks.[11]
Step 5: Arrange for Final Disposal
-
Contact EHS: Do not attempt to dispose of the chemical waste yourself. The primary and mandated method is through your institution's EHS department or a licensed hazardous waste disposal contractor.[7][12]
-
Schedule Pickup: Once the container is full or has been in the SAA for the maximum allowed time (which can vary but is often up to 90 or 180 days depending on generator status), contact your EHS department to schedule a pickup.[11][14]
-
Documentation: Complete all required waste manifest documentation as instructed by your EHS department. This is a legal requirement for tracking hazardous waste from generation to final disposal.[14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-(2-Amino-4-ethoxyphenyl)acetamide.
Caption: Disposal workflow for N-(2-Amino-4-ethoxyphenyl)acetamide.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate hazards.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Control Ignition Sources: If the material is mixed with a flammable solvent, eliminate all sources of ignition.
-
Assess the Spill: For minor spills of solid material, and only if you are trained to do so, proceed with cleanup. For large or complex spills, contact your institution's EHS or emergency response team immediately.
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection if dust is generated.
-
Use a wet method or a HEPA-filtered vacuum to clean up the powder to avoid generating dust.[5] DO NOT dry sweep.[5]
-
Place the spilled material and all contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
-
Report: Report the incident to your supervisor and EHS department as per institutional policy.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
